Triampyzine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
6503-95-3 |
|---|---|
Fórmula molecular |
C9H15N3 |
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
N,N,3,5,6-pentamethylpyrazin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-6-7(2)11-9(12(4)5)8(3)10-6/h1-5H3 |
Clave InChI |
RKPVUWPGCFGDJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C)N(C)C)C |
Origen del producto |
United States |
Foundational & Exploratory
Triampyzine: A Technical Overview of a Pyrazine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triampyzine, identified by the IUPAC name N,N,3,5,6-pentamethylpyrazin-2-amine, is a pyrazine derivative that was investigated for its potential as an anticholinergic and antisecretory agent.[1] Although it was first described in the literature around 1966, this compound was never commercially marketed.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, drawing from available database information and computational predictions. Due to its status as a non-marketed compound, a significant portion of the physicochemical and pharmacological data is based on computational models rather than extensive experimental validation.
Chemical Structure and Identification
The chemical identity of this compound is well-established through various nomenclature and registry systems.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | N,N,3,5,6-pentamethylpyrazin-2-amine | [2] |
| CAS Number | 6503-95-3 | [2] |
| Molecular Formula | C₉H₁₅N₃ | [3] |
| SMILES String | CC1=C(N=C(C(=N1)C)N(C)C)C |
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in biological systems. For this compound, a combination of computed and limited experimental data for related compounds provides insight into its characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
| Molecular Weight | 165.24 g/mol | Computed | |
| Melting Point | Not available | Experimental data not found | |
| Boiling Point | Not available | Experimental data not found | |
| Solubility | Not available | Experimental data not found | |
| logP (XLogP3-AA) | 1.4 | Computed | |
| pKa | Not available | Experimental data not found |
Pharmacological Profile
Experimental Protocols
Specific experimental protocols for the synthesis, analysis, and biological evaluation of this compound are not detailed in readily accessible scientific literature. However, general methodologies for the characterization of novel chemical entities can be applied.
General Synthetic Approach for Substituted Pyrazines
The synthesis of substituted pyrazines often involves the condensation of a-dicarbonyl compounds with 1,2-diamines. For a pentasubstituted pyrazine like this compound, a multi-step synthesis would likely be required, potentially involving the sequential introduction of methyl and dimethylamino groups onto a pyrazine core.
Physicochemical Property Determination
-
Solubility: The shake-flask method is a standard protocol to determine the aqueous solubility of a compound. An excess of the compound is equilibrated with water at a constant temperature, and the concentration of the dissolved compound is then measured, typically by HPLC.
-
LogP Determination: The octanol-water partition coefficient (logP) can be experimentally determined using the shake-flask method followed by quantification of the compound in both the octanol and aqueous phases.
Analytical Characterization
A comprehensive analytical characterization of a synthesized compound like this compound would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Biological Assays
-
Receptor Binding Assays: To determine the affinity of this compound for various muscarinic acetylcholine receptor subtypes (M1-M5) to elucidate its anticholinergic activity.
-
Functional Assays: To measure the antagonist effect of this compound on acetylcholine-induced responses in cell-based or tissue-based assays, confirming its functional activity.
-
In-vivo Models of Secretion: To evaluate the antisecretory effects of this compound in animal models, for instance, by measuring its impact on salivary or gastric acid secretion.
Workflow for Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound such as this compound.
References
- 1. WO1981003020A1 - Triazine synthesis - Google Patents [patents.google.com]
- 2. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N,3,5,6-pentamethylpyrazin-2-amine synthesis pathway
An In-depth Technical Guide on the Proposed Synthesis Pathway for N,N,3,5,6-pentamethylpyrazin-2-amine
Introduction
N,N,3,5,6-pentamethylpyrazin-2-amine, a substituted aminopyrazine, holds potential for investigation in drug discovery and development due to the diverse pharmacological activities associated with the pyrazine scaffold.[1][2] This document outlines a proposed synthetic pathway for this target molecule, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials and employing established chemical transformations pertinent to pyrazine chemistry. This guide provides detailed hypothetical experimental protocols, a summary of quantitative data based on analogous reactions, and a visual representation of the synthetic route.
Proposed Synthesis Pathway Overview
The synthesis of N,N,3,5,6-pentamethylpyrazin-2-amine can be envisioned through a three-step sequence starting with the construction of a substituted pyrazinone ring, followed by chlorination and subsequent amination.
Caption: Proposed three-step synthesis pathway for N,N,3,5,6-pentamethylpyrazin-2-amine.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis. These are based on standard procedures for similar transformations on heterocyclic systems.
Step 1: Synthesis of 3,5,6-trimethylpyrazin-2-ol
This step involves the condensation of a 1,2-dicarbonyl compound with an alpha-amino amide to form the pyrazinone ring.
-
Reagents and Materials:
-
Butane-2,3-dione (diacetyl)
-
Alaninamide hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
-
Procedure:
-
A solution of alaninamide hydrochloride (1.0 eq) in water is neutralized with an equimolar amount of aqueous sodium hydroxide.
-
To this solution, add a solution of butane-2,3-dione (1.0 eq) in ethanol.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The pH of the mixture is adjusted to approximately 5 with a suitable acid.
-
The mixture is then heated to reflux for 4-6 hours to facilitate cyclization and dehydration.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 3,5,6-trimethylpyrazin-2-ol.
-
Step 2: Synthesis of 2-chloro-3,5,6-trimethylpyrazine
This step converts the hydroxyl group of the pyrazinone into a chloro group, which is a good leaving group for subsequent nucleophilic substitution.
-
Reagents and Materials:
-
3,5,6-trimethylpyrazin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a scavenger for HCl)
-
-
Procedure:
-
A mixture of 3,5,6-trimethylpyrazin-2-ol (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq) is carefully prepared in a flask equipped with a reflux condenser. N,N-Dimethylaniline (0.5 eq) can be added as a catalyst and acid scavenger.
-
The mixture is heated to reflux for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized with a base such as sodium bicarbonate or sodium hydroxide solution until it is slightly alkaline.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
The crude 2-chloro-3,5,6-trimethylpyrazine is purified by column chromatography.
-
Step 3: Synthesis of N,N,3,5,6-pentamethylpyrazin-2-amine
The final step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by dimethylamine.
-
Reagents and Materials:
-
2-chloro-3,5,6-trimethylpyrazine
-
Dimethylamine (as a solution in THF, ethanol, or as a gas)
-
A suitable solvent such as ethanol, DMF, or a sealed tube for gaseous dimethylamine.
-
A non-nucleophilic base like triethylamine or potassium carbonate (optional, to scavenge HCl).
-
-
Procedure:
-
2-chloro-3,5,6-trimethylpyrazine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol) in a pressure-resistant vessel.
-
An excess of dimethylamine solution (e.g., 40% in water or 2M in THF, 3.0-5.0 eq) is added.
-
The vessel is sealed and heated to 80-120 °C for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
After cooling to room temperature, the solvent and excess dimethylamine are removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with water to remove any salts.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The final product, N,N,3,5,6-pentamethylpyrazin-2-amine, is purified by column chromatography or distillation under reduced pressure.
-
Data Presentation
The following table summarizes the key parameters for the proposed synthesis pathway. The yields are estimates based on similar reactions reported in the literature for pyrazine derivatives.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pyrazinone Formation | Butane-2,3-dione, Alaninamide | Ethanol/Water | Reflux | 4-6 | 60-75 |
| 2 | Chlorination | 3,5,6-trimethylpyrazin-2-ol, POCl₃ | Neat | Reflux | 2-4 | 70-85 |
| 3 | Amination | 2-chloro-3,5,6-trimethylpyrazine, Dimethylamine | Ethanol | 80-120 | 12-24 | 65-80 |
Conclusion
This document presents a viable and logical synthetic route for the preparation of N,N,3,5,6-pentamethylpyrazin-2-amine, a novel derivative of the pharmacologically significant pyrazine family. The proposed pathway utilizes standard and well-documented organic transformations, starting from accessible precursors. The provided experimental protocols offer a solid foundation for the practical synthesis of this compound, enabling further research into its chemical and biological properties. The synthesis of related substituted aminopyrazines and tetramethylpyrazine derivatives provides a strong basis for the feasibility of the outlined procedures.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Tetramethylpyrazine Containing Chalcone Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents [patents.google.com]
A Technical Guide to the Anticholinergic Mechanism of Action of Triampyzine
Introduction: The Core Anticholinergic Mechanism
Anticholinergic drugs exert their effects by acting as competitive antagonists to the neurotransmitter acetylcholine (ACh).[2][3][4] Specifically, the majority of therapeutic anticholinergics target the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system.[2] By blocking the binding of ACh to these receptors, anticholinergic agents inhibit parasympathetic nerve impulses, which are responsible for "rest and digest" functions. This blockade leads to a variety of physiological effects, including reduced saliva and mucus secretion, decreased gastrointestinal motility, and relaxation of smooth muscle in the urinary and respiratory tracts.
There are five subtypes of muscarinic receptors (M1-M5), which are distributed differently throughout the body and couple to distinct signaling pathways.
-
M1, M3, and M5 receptors preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
A compound like Triampyzine, described as an anticholinergic, would be expected to competitively bind to one or more of these muscarinic receptor subtypes, preventing acetylcholine-mediated signal transduction.
Quantitative Analysis of Receptor Interaction
To characterize the anticholinergic profile of a compound, its binding affinity (Ki) for each muscarinic receptor subtype and its functional potency (IC50) in cellular assays are determined. The data are typically summarized for comparative analysis.
Table 1: Illustrative Anticholinergic Profile for a Hypothetical Compound (Note: This table presents example data for illustrative purposes and does not represent actual data for this compound.)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| M1 (Neuronal) | 15.2 | 25.8 |
| M2 (Cardiac) | 5.8 | 10.5 |
| M3 (Glandular/Smooth Muscle) | 2.1 | 4.3 |
| M4 (CNS) | 22.7 | 41.0 |
| M5 (CNS) | 18.9 | 35.6 |
-
Ki (Inhibition Constant): Represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of the drug that elicits a 50% inhibition of the functional response induced by an agonist.
Key Experimental Protocols
The following are standard, detailed methodologies used to generate the quantitative data required to define a compound's anticholinergic mechanism of action.
Objective: To determine the binding affinity (Ki) of the test compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO-K1 or HEK293 cells stably expressing a single subtype of human muscarinic receptor (e.g., M1, M2, M3, M4, or M5).
-
Radioligand Selection: A high-affinity, subtype-non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.
-
Assay Buffer: A phosphate-buffered saline (PBS) or similar physiological buffer (pH 7.4) is used for all dilutions and reactions.
-
Competition Assay:
-
A constant concentration of the radioligand (typically at its Kd value) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The filters are washed with ice-cold assay buffer, and the amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the functional potency (IC50) of the test compound as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the M1, M3, or M5 receptor are cultured in appropriate media and seeded into 96- or 384-well black, clear-bottom plates.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for approximately 1 hour at 37°C. This dye exhibits a large increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition (Antagonist Mode):
-
Various concentrations of the test compound (e.g., this compound) are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine), typically the EC80 concentration, is then added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The agonist-induced increase in fluorescence is measured. The inhibitory effect of the test compound is calculated as a percentage of the maximal agonist response. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualized Mechanisms and Workflows
The following diagram illustrates the competitive antagonism at a Gq-coupled M3 muscarinic receptor, which is a primary target for anticholinergic effects in smooth muscle and glands.
Caption: Antagonism of the M3 receptor signaling cascade by this compound.
This diagram outlines the logical progression of experiments to fully characterize the anticholinergic properties of a novel compound.
Caption: Experimental workflow for characterizing an anticholinergic compound.
References
In-depth Technical Guide: The Discovery and History of Triampyzine (W-3976B)
Disclaimer: Following an extensive search of scientific literature, patent databases, and historical records, it has been determined that detailed technical information regarding Triampyzine (W-3976B), including comprehensive quantitative data, specific experimental protocols, and mechanism of action, is not available in the public domain. The compound appears to be a pharmaceutical agent developed in the 1960s that did not see widespread clinical use and was likely superseded by newer classes of drugs with more well-documented efficacy and safety profiles. This guide provides a summary of the available information.
Discovery and Historical Context
This compound was identified as a potent gastric antisecretory agent, as indicated by a United States patent filed in the mid-1960s. The research into this compound occurred before the advent of modern gastric acid suppressants like H2-receptor antagonists (e.g., cimetidine, developed in the 1970s) and proton pump inhibitors (e.g., omeprazole, developed in the late 1980s).
The identifier "W-3976B" is consistent with the internal coding nomenclature used by Warner-Lambert, a prominent American pharmaceutical company that was later acquired by Pfizer. This suggests that this compound was likely discovered and underwent initial investigation within their research programs. The primary inventor listed on the associated patent is Robert I. Meltzer.
The limited available information suggests that this compound was notable for its ability to reduce gastric acid secretion without the typical side effects associated with anticholinergic drugs of that era. However, a lack of subsequent publications or clinical trial data indicates that its development was likely discontinued.
Chemical Properties
-
Chemical Name: N,N,3,5,6-pentamethylpyrazin-2-amine[1]
-
Molecular Weight: 165.24 g/mol [2]
-
CAS Number: 6503-95-3[2]
-
Synonyms: Triampizine
Biological Activity
This compound is described as a potent gastric antisecretory agent. It was investigated for its potential use in treating conditions related to hyperacidity. One of its noted characteristics was the absence of anticholinergic side effects, which were a common issue with other acid-suppressing drugs of the time.
A 1969 study by H. Jacobson et al. mentioned this compound in the context of its potential chemical interactions, specifically with the excipient magnesium stearate, which was studied using differential thermal analysis. This indicates that formulation and stability studies were undertaken for this compound.
Due to the lack of publicly available research, no quantitative data on the potency (e.g., IC₅₀ or ED₅₀ values), efficacy in preclinical models, or pharmacokinetic properties of this compound can be provided.
Experimental Protocols
Detailed experimental protocols for the synthesis, in vitro, or in vivo testing of this compound are not available in the accessible literature. The original patent, which would be the most likely source for this information, does not provide the level of methodological detail required for replication under modern standards.
Visualizations
Given the absence of data on signaling pathways or detailed experimental workflows, a diagram illustrating a hypothetical drug discovery and development pathway, contextualized with the known information for this compound, is provided below.
Caption: A logical diagram illustrating the likely early-stage development path of this compound.
Conclusion
This compound (W-3976B) represents a historical footnote in the development of gastric antisecretory agents. While it showed initial promise as a potent compound without the common side effects of its time, it did not progress to become a clinically used therapeutic. The lack of accessible, detailed scientific data prevents a more in-depth technical analysis. The information that is available positions it as a precursor to the more advanced and well-understood acid-suppressing drugs that are standard in clinical practice today. Professionals researching the history of gastroenterological pharmacology may find its origins of interest, but the data required for drug development or detailed scientific inquiry is not publicly available.
References
Pharmacological Profile of Triampyzine: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triampyzine, also known by its developmental code name W-3976B, is a compound identified as an anticholinergic and antisecretory agent.[1] Despite its initial description in the scientific literature around 1966, the drug was never brought to market.[1] Consequently, publicly available, in-depth pharmacological data, including detailed experimental protocols, extensive quantitative data, and elucidated signaling pathways, is exceptionally scarce. This guide summarizes the limited information available on this compound and provides a general context for its designated pharmacological class.
Introduction
This compound, chemically known as N,N,3,5,6-pentamethylpyrazin-2-amine, is a derivative of ampyzine.[1] While its parent compound, ampyzine, is described as a central stimulant, this compound was investigated for its anticholinergic and antisecretory properties.[1] The lack of market introduction has resulted in a significant gap in the comprehensive understanding of its pharmacological profile.
Mechanism of Action (Presumed)
As an agent described as "anticholinergic" and "antisecretory," this compound's mechanism of action is presumed to involve the antagonism of acetylcholine at muscarinic receptors.
Anticholinergic Action
Anticholinergic agents work by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors. This inhibition can lead to a variety of physiological effects, depending on the receptor subtype and location.
Antisecretory Action
The antisecretory effects of anticholinergic drugs are a direct consequence of their blockade of muscarinic receptors on exocrine glands. This can lead to a reduction in secretions in the respiratory tract, gastrointestinal tract, and salivary glands.
A simplified, hypothetical signaling pathway for a generic anticholinergic agent is depicted below. It is important to note that this is a generalized representation and has not been specifically validated for this compound.
Figure 1: Hypothetical Anticholinergic Mechanism. This diagram illustrates the general mechanism by which an anticholinergic agent like this compound might block the action of acetylcholine at a muscarinic receptor, leading to a decreased cellular response, such as secretion.
Pharmacokinetics and Pharmacodynamics
There is no specific pharmacokinetic or pharmacodynamic data available for this compound in the public domain. To provide a general understanding, the following table outlines the typical parameters investigated for novel chemical entities.
| Parameter Category | Specific Parameters | Description |
| Pharmacokinetics | Absorption (Bioavailability, Tmax) | The extent and rate at which the drug enters systemic circulation. |
| Distribution (Volume of Distribution, Protein Binding) | The extent to which a drug spreads throughout the body's tissues and fluids. | |
| Metabolism (Metabolites, Half-life) | The biotransformation of the drug and the time it takes for its concentration to halve. | |
| Excretion (Clearance, Route of Elimination) | The removal of the drug and its metabolites from the body. | |
| Pharmacodynamics | Receptor Binding Affinity (Ki, Kd) | The strength of the binding between the drug and its target receptor. |
| Potency (IC50, EC50) | The concentration of the drug required to produce 50% of its maximal effect. | |
| Efficacy (Emax) | The maximum response achievable from the drug. |
Table 1: Standard Pharmacokinetic and Pharmacodynamic Parameters. This table presents the types of quantitative data that would be necessary to characterize the pharmacological profile of this compound. No such data has been found in the available literature for this compound.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are not available. A typical preclinical pharmacological evaluation would involve a workflow similar to the one outlined below.
Figure 2: General Preclinical Drug Discovery Workflow. This diagram outlines a typical workflow for the preclinical evaluation of a compound. The specific assays and models used would be tailored to the pharmacological class of the drug candidate.
Conclusion
The available information on the pharmacological profile of this compound is extremely limited, classifying it as an anticholinergic and antisecretory agent that did not proceed to market. A comprehensive, in-depth technical guide with quantitative data and detailed experimental protocols cannot be constructed from the sparse public record. The information and diagrams provided in this document are based on the general principles of pharmacology for its designated drug class and are intended for illustrative purposes only. Further investigation into any proprietary or non-public archives would be necessary to build a more complete profile of this compound.
References
In Vitro Activity of Triampyzine Sulfate: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
General Information
Triampyzine sulfate, also known by its developmental code name W-3976B, is chemically designated as N,N,3,5,6-pentamethylpyrazin-2-amine sulfate. It is a derivative of ampyzine, which has been described as a central stimulant. The primary characterization of this compound sulfate in the available literature is as an anticholinergic and antisecretory agent. However, the specific receptors, enzymes, or ion channels through which it exerts these effects, and the quantitative measures of its activity (e.g., IC50, Ki), have not been detailed in the accessed resources.
Quantitative Data Summary
A thorough search for quantitative in vitro activity data for this compound sulfate did not yield any specific metrics. Therefore, the following table remains unpopulated.
| Target | Assay Type | Metric (e.g., IC50, Ki) | Value | Cell Line/System | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental methodologies for assessing the in vitro activity of this compound sulfate are not described in the available literature. General protocols for evaluating anticholinergic or antisecretory activity would likely involve assays such as:
-
Receptor Binding Assays: To determine the affinity of this compound sulfate for various muscarinic acetylcholine receptor subtypes (M1-M5). This would typically involve radioligand binding assays using cell membranes expressing these receptors.
-
Functional Assays: To measure the functional consequences of receptor binding. For example, assessing the inhibition of acetylcholine-induced calcium mobilization in a relevant cell line (e.g., CHO cells expressing a specific muscarinic receptor subtype).
-
Enzyme Inhibition Assays: If the antisecretory effect is mediated by enzyme inhibition (e.g., proton pumps), specific enzyme activity assays would be employed.
Without specific studies on this compound sulfate, a detailed, citable protocol cannot be provided.
Signaling Pathways and Logical Relationships
Due to the lack of specific mechanistic data, a signaling pathway diagram for this compound sulfate cannot be constructed. However, a hypothetical workflow for its initial characterization can be visualized. This diagram illustrates a logical progression of experiments that would typically be performed to elucidate the in vitro activity of a novel compound with suspected anticholinergic properties.
An In-depth Technical Guide to the Solubility and Stability of Triampyzine
A Comprehensive Resource for Researchers and Drug Development Professionals
Disclaimer: Triampyzine is a drug that was developed but never commercially marketed. As a result, publicly available, peer-reviewed data on its specific solubility and stability are scarce. This guide provides a comprehensive framework for researchers to determine these properties, based on the known characteristics of its chemical class (substituted pyrazines) and general principles of pharmaceutical preformulation and stability testing.
Introduction to this compound
This compound, with the chemical name N,N,3,5,6-pentamethylpyrazin-2-amine, is classified as an anticholinergic and antisecretory agent[1]. Its chemical structure features a substituted pyrazine ring, which is a common scaffold in medicinal chemistry[2][3][4]. Understanding the solubility and stability of this compound is a critical first step in any research or development endeavor, as these properties fundamentally influence its bioavailability, formulation, and shelf-life. This technical guide outlines the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and the relevant biological pathways associated with its mechanism of action.
Chemical Structure and Properties of this compound
-
IUPAC Name: N,N,3,5,6-pentamethylpyrazin-2-amine[5]
-
Chemical Formula: C₉H₁₅N₃
-
Molar Mass: 165.240 g·mol⁻¹
-
Appearance: Expected to be a crystalline or wax-like solid
Predicted Physicochemical Properties
The physicochemical properties of this compound can be inferred from the behavior of the parent pyrazine molecule and its derivatives.
Solubility Profile
Pyrazine, the core scaffold of this compound, is a weakly basic compound that is moderately soluble in water and soluble in many organic solvents. The substituents on the this compound molecule (five methyl groups and a dimethylamino group) will influence its overall solubility. The methyl groups are nonpolar and will tend to decrease aqueous solubility, while the dimethylamino group can be protonated at acidic pH, which would increase aqueous solubility.
Table 1: Predicted Solubility of this compound
| Solvent/Medium | Predicted Solubility | Rationale |
| Water (neutral pH) | Sparingly soluble | The nonpolar methyl groups are expected to dominate the solubility profile at neutral pH. |
| Aqueous Acid (e.g., pH 1.2) | More soluble | The basic nitrogen atoms on the pyrazine ring and the dimethylamino group will be protonated, forming a more soluble salt. |
| Aqueous Base (e.g., pH 10) | Poorly soluble | The compound will be in its free base form, which is less polar. |
| Ethanol | Soluble | Pyrazine and its derivatives generally show good solubility in alcohols. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |
Stability Profile
The pyrazine ring is generally stable, but substituted pyrazines can undergo degradation through several pathways, particularly under stress conditions. The likely degradation pathways for this compound are oxidation of the side-chain alkyl groups and hydroxylation of the pyrazine ring.
Table 2: Predicted Degradation Pathways for this compound
| Stress Condition | Predicted Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | Likely stable | The pyrazine ring is generally resistant to acid hydrolysis. Protonation may protect the ring. |
| Basic Hydrolysis | Likely stable | The pyrazine ring is generally resistant to basic hydrolysis. |
| Oxidation | Oxidation of methyl groups | Carboxylic acid or alcohol derivatives. |
| N-oxidation | N-oxide derivatives of the pyrazine ring or the dimethylamino group. | |
| Thermal Stress | Decomposition at high temperatures | Fragmentation of the molecule. |
| Photolytic Stress | Potential for photodecomposition | A variety of photoproducts depending on the wavelength and intensity of light. |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (typically 37 °C for biorelevance) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. It is advisable to take samples at various time points (e.g., 2, 4, 8, 24, and 48 hours) to confirm that equilibrium has been reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent under the specified conditions.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Acidic Degradation: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Basic Degradation: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at a temperature below its melting point (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of this compound to a controlled source of UV and visible light, as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate and quantify this compound and any degradation products.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the parent drug in the presence of its degradation products.
Starting Point for Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Optimization: The method should be optimized to achieve adequate resolution between the this compound peak and all degradation product peaks.
Signaling Pathway and Mechanism of Action
As an anticholinergic agent, this compound is expected to act as an antagonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades.
Muscarinic Acetylcholine Receptor Signaling Pathways
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Workflow for Equilibrium Solubility Determination
Workflow for Forced Degradation Studies
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Triampyzine (Triapine): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 26, 2025
Abstract
Triampyzine, more commonly known as Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone or 3-AP), is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides. By targeting this rate-limiting step in DNA synthesis and repair, Triapine has demonstrated broad-spectrum anticancer activity in a variety of preclinical models and has been the subject of numerous clinical investigations. This technical guide provides a comprehensive overview of the molecular targets of Triapine, its mechanism of action, and its therapeutic potential. We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Core Mechanism of Action: Inhibition of Ribonucleotide Reductase
The primary molecular target of Triapine is the enzyme ribonucleotide reductase (RNR).[1] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), an essential step for DNA replication and repair.[2][3] The human RNR enzyme is a heterodimeric tetramer composed of two large (RRM1) and two small (RRM2) subunits. The RRM2 subunit contains a di-iron center and a tyrosyl free radical, which are crucial for the enzyme's catalytic activity.[4]
Triapine functions as a potent iron chelator.[4] It binds to the iron cofactor within the RRM2 subunit, which in turn quenches the essential tyrosyl free radical required for the enzyme's catalytic activity. This action prevents the conversion of ribonucleotides to deoxyribonucleotides, leading to a depletion of the cellular deoxyribonucleotide triphosphate (dNTP) pool. The resulting halt in DNA synthesis and repair induces replication stress, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly proliferating cancer cells. The Triapine-iron complex is also redox-active and can generate reactive oxygen species (ROS), which may contribute to further cellular damage.
Notably, Triapine has shown significantly greater potency than hydroxyurea, a first-generation RNR inhibitor, and is effective against both the S-phase-specific RRM2 subunit and the p53-inducible form of the small subunit (p53R2).
Figure 1: Mechanism of Triapine's inhibition of Ribonucleotide Reductase.
Quantitative Data
In Vitro Cytotoxicity
Triapine has demonstrated potent cytotoxic and cytostatic effects across a broad range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values from the National Cancer Institute's NCI-60 screen.
| Cell Line Panel | Mean GI50 (µM) |
| Leukemia | |
| CCRF-CEM | 1.35 |
| HL-60(TB) | 1.00 |
| K-562 | 1.51 |
| MOLT-4 | 1.29 |
| RPMI-8226 | 1.70 |
| SR | 0.98 |
| Non-Small Cell Lung Cancer | |
| A549/ATCC | 2.19 |
| EKVX | 1.78 |
| HOP-62 | 1.62 |
| HOP-92 | 1.55 |
| NCI-H226 | 1.86 |
| NCI-H23 | 1.95 |
| NCI-H322M | 1.74 |
| NCI-H460 | 1.66 |
| Colon Cancer | |
| COLO 205 | 1.51 |
| HCC-2998 | 1.78 |
| HCT-116 | 1.58 |
| HCT-15 | 1.70 |
| HT29 | 1.86 |
| KM12 | 1.66 |
| SW-620 | 1.55 |
| CNS Cancer | |
| SF-268 | 1.70 |
| SF-295 | 1.82 |
| SF-539 | 1.78 |
| SNB-19 | 1.66 |
| SNB-75 | 1.91 |
| U251 | 1.74 |
| Melanoma | |
| LOX IMVI | 1.51 |
| MALME-3M | 1.74 |
| M14 | 1.58 |
| SK-MEL-2 | 1.82 |
| SK-MEL-28 | 2.00 |
| SK-MEL-5 | 1.70 |
| UACC-257 | 1.66 |
| UACC-62 | 1.55 |
| Ovarian Cancer | |
| IGROV1 | 2.09 |
| OVCAR-3 | 2.45 |
| OVCAR-4 | 1.82 |
| OVCAR-5 | 2.51 |
| OVCAR-8 | 1.95 |
| NCI/ADR-RES | 2.29 |
| SK-OV-3 | 2.34 |
| Renal Cancer | |
| 786-0 | 1.55 |
| A498 | 1.78 |
| ACHN | 1.91 |
| CAKI-1 | 1.86 |
| RXF 393 | 1.51 |
| SN12C | 1.70 |
| TK-10 | 1.48 |
| UO-31 | 1.62 |
| Prostate Cancer | |
| PC-3 | 2.00 |
| DU-145 | 2.14 |
| Breast Cancer | |
| MCF7 | 1.95 |
| MDA-MB-231/ATCC | 1.86 |
| HS 578T | 1.78 |
| Data obtained from the NCI Developmental Therapeutics Program public database for NSC 663249. The GI50 is the concentration of the drug that causes 50% inhibition of cell growth. |
Preclinical In Vivo Efficacy
Triapine has demonstrated significant anti-tumor activity in various preclinical animal models.
| Tumor Model | Animal Model | Triapine Dose & Schedule | Outcome |
| L1210 Leukemia | Mice | 1.25 to 20 mg/kg | Curative for some mice. |
| M109 Lung Carcinoma | Mice | 6-10 mg/kg, twice daily for 5 days (i.p.) | Pronounced inhibition of tumor growth. |
| A2780 Ovarian Carcinoma | Mice | 8-10 mg/kg/dose, twice daily for 5-6 days (i.p.) | Pronounced inhibition of tumor growth. |
| U251 and PSN1 Xenografts (with radiation) | Mice | 60 mg/kg i.p. immediately after 4 Gy irradiation | Greater than additive increase in radiation-induced tumor growth delay. |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have provided insights into the absorption, distribution, metabolism, and excretion of Triapine.
| Species | Dose and Route | Cmax | T1/2 | Clearance | Bioavailability |
| Mice | 16 mg/kg (single oral dose) | 1883 ng/mL (at 1 hr) | 48.7 h | Not Reported | Not Reported |
| Dogs | Short 15-min i.v. infusions | Not Reported | Not Reported | Not Reported | Not Reported |
| Note: Emesis was observed in dogs with short infusions, which was reduced by extending the infusion time. |
Clinical Pharmacokinetics
Human pharmacokinetic data has been gathered from Phase I clinical trials.
| Dose and Schedule | Cmax | T1/2 | AUC (Dose-adjusted) |
| 25 mg/m² (2-hr i.v. infusion) | 0.65 ± 0.18 mg/mL (plasma) | 5.3 ± 4.6 hours (plasma) | 1.21 ± 0.43 mghr/mL (plasma) |
| 45 mg/m² (2-hr i.v. infusion) | 0.71 ± 0.18 mg/mL (erythrocytes) | 4.2 ± 2.1 hours (erythrocytes) | 1.45 ± 0.67 mghr/mL (erythrocytes) |
| 96 mg/m²/day (2-hr i.v. infusion) | ~8 µM | 35 min to 3 h | Not Reported |
| Peak plasma concentrations of Triapine at various dose levels in Phase I trials ranged from 2.2-5.5 µM. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Triapine in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Triapine (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/mL per well and allow them to adhere overnight.
-
Prepare serial dilutions of Triapine in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of Triapine. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a period equivalent to 3 generations of the untreated control cells (typically 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.
Western Blot Analysis for DNA Damage Markers
Objective: To detect the induction of DNA damage by Triapine through the analysis of key protein markers (e.g., γH2AX).
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-Histone H2A.X (Ser139))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Triapine at a relevant concentration and time point (e.g., 1 µM for 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of Triapine on cell cycle distribution.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Triapine at a concentration around the IC50 value for 16-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after Triapine treatment.
Materials:
-
Single-cell suspension of cancer cells
-
6-well plates
-
Complete culture medium
-
Triapine solution
-
Methanol and acetic acid solution (for fixing)
-
Crystal violet staining solution
Procedure:
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow cells to attach (typically 6-24 hours).
-
Treat cells with various concentrations of Triapine for a defined period (e.g., 16-24 hours).
-
Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Fix the colonies with a solution of methanol and acetic acid and stain with crystal violet.
-
Count the colonies (typically defined as containing ≥50 cells).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Triapine in a murine xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human tumor cells (e.g., 5 x 10^6 cells per mouse)
-
Sterile, serum-free medium or saline
-
Triapine formulation (e.g., in DMSO/PEG300/Tween 80/Saline)
-
Digital calipers
Procedure:
-
Inject tumor cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a mean size of approximately 150-200 mm³.
-
Randomize mice into treatment and control groups.
-
Administer Triapine (e.g., 5-30 mg/kg, i.p., twice daily for 5-6 consecutive days) or vehicle control.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
Continue monitoring until tumors reach a predetermined endpoint volume or a humane endpoint is reached.
Figure 2: General experimental workflow for preclinical evaluation of Triapine.
Signaling Pathways Modulated by Triapine
The inhibition of RNR by Triapine and the subsequent DNA damage trigger a cascade of downstream signaling events. A key pathway activated is the DNA Damage Response (DDR), primarily through the ATR-Chk1 signaling axis, which is a critical regulator of the replication checkpoint. This leads to cell cycle arrest, predominantly in the S-phase or at the G1/S boundary, allowing time for DNA repair or, if the damage is too severe, the initiation of apoptosis.
Triapine-induced apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway involves the activation of Bid and the release of cytochrome c from the mitochondria. The extrinsic pathway is activated through the upregulation of the Fas receptor, which sensitizes cancer cells to Fas ligand (FasL)-mediated cell death. This upregulation of Fas is driven by endoplasmic reticulum (ER) stress and the subsequent activation of the NF-κB signaling pathway.
Figure 3: Key signaling pathways affected by Triapine.
Conclusion
Triapine is a potent and well-characterized inhibitor of ribonucleotide reductase with a clearly defined mechanism of action. Its ability to disrupt DNA synthesis and repair by depleting the cellular pool of deoxyribonucleotides makes it an effective anti-cancer agent against a broad range of tumor types in preclinical models. The extensive in vitro and in vivo data, supported by detailed experimental protocols, provide a strong rationale for its continued clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering valuable insights into the therapeutic potential of Triapine and a foundation for future investigations into its use as a monotherapy and in combination with other cancer therapies.
References
An In-depth Technical Guide to Triampyzine and its Relation to Ampyzine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Triampyzine and its structural analog, ampyzine. This compound, chemically known as N,N,3,5,6-pentamethylpyrazin-2-amine, is identified as an anticholinergic and antisecretory agent. It is a trimethylated derivative of ampyzine, a compound described as a central nervous system (CNS) stimulant and a putative monoamine oxidase inhibitor (MAOI). This document outlines their chemical properties, relationship, and distinct pharmacological profiles. Detailed experimental protocols for the synthesis of ampyzine are provided, alongside proposed signaling pathways for both compounds based on their respective drug classes.
Introduction
This compound and ampyzine represent an interesting case study in structure-activity relationships, where the addition of three methyl groups to the pyrazine core dramatically alters the pharmacological effects of the parent compound. Ampyzine (developmental code name W-3580B) is characterized as a central stimulant, while its analog, this compound (developmental code name W-3976B), is described as possessing anticholinergic and antisecretory properties[1]. Understanding the nuances of their chemical structures and biological activities is crucial for researchers in the fields of medicinal chemistry and pharmacology.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and ampyzine is presented in Table 1. This data facilitates a direct comparison of the two molecules.
| Property | This compound | Ampyzine |
| IUPAC Name | N,N,3,5,6-pentamethylpyrazin-2-amine[1] | N,N-Dimethylpyrazin-2-amine[1] |
| Synonyms | 3,5,6-trimethylampyzine, W-3976B[1] | Dimethylaminopyrazine, W-3580B[1] |
| Molecular Formula | C₉H₁₅N₃ | C₆H₉N₃ |
| Molar Mass | 165.24 g/mol | 123.159 g/mol |
| CAS Number | 6503-95-3 | 5214-29-9 |
Relationship and Structural Analysis
This compound is the 3,5,6-trimethylated derivative of ampyzine. This structural modification, the addition of three methyl groups to the pyrazine ring, is responsible for the significant shift in pharmacological activity from a CNS stimulant to an anticholinergic agent.
Pharmacological Profile
This compound: An Anticholinergic and Antisecretory Agent
This compound is described as an anticholinergic and antisecretory agent, although it has never been marketed. Anticholinergic drugs function by blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors in the central and peripheral nervous systems. This blockade inhibits the parasympathetic nervous system, which is responsible for regulating involuntary bodily functions. The antisecretory effects of such agents are a direct consequence of this blockade, leading to reduced secretions from glands.
Proposed Signaling Pathway for this compound (Anticholinergic Action):
The following diagram illustrates the general mechanism of action for an anticholinergic drug like this compound, which involves competitive antagonism of acetylcholine at the muscarinic receptor.
References
An In-depth Technical Guide to the Antisecretory Effects of Triazine-Related Compounds
Disclaimer: The term "Triampyzine" did not yield specific results in scientific literature searches. It is presumed to be a possible misspelling. This guide focuses on compounds with similar names and known antisecretory properties, namely Trifluoperazine and Trithiozine , to address the core requirements of the topic.
This technical whitepaper provides a comprehensive overview of the antisecretory mechanisms and pharmacological effects of Trifluoperazine and Trithiozine, intended for researchers, scientists, and professionals in drug development.
Trifluoperazine: A Phenothiazine with Diverse Antisecretory Actions
Trifluoperazine (TFP) is a phenothiazine derivative primarily known for its antipsychotic effects. However, it also exhibits significant antisecretory properties in both the gastrointestinal and other secretory systems. Its mechanisms of action are multifaceted, primarily revolving around its antagonism of calmodulin and its effects on ion transport.
Quantitative Data on Antisecretory and Related Effects
The following table summarizes the key quantitative data regarding the inhibitory effects of Trifluoperazine on various secretory and related cellular processes.
| Parameter | Model System | Concentration/Dose | Effect | Reference |
| Inhibition of Intestinal Secretion | Rabbit Ileal Mucosa | 0.2-0.5 mM | Partial inhibition of theophylline, 8-Br-cAMP, VIP, dimethyl-PGE2, and E. coli enterotoxin-induced secretion. | [1] |
| Human Small Intestinal Mucosa | 0.1-0.5 mM | Almost complete inhibition of VIP and theophylline-induced electrical responses. | [1] | |
| Rabbit Ileal Mucosa | 0.2-0.5 mM | Complete inhibition of Ca2+ ionophore A23187-induced response. | [1] | |
| Inhibition of Gastric Secretion & Ulceration | Rats (Pylorus Ligation, Stress, Indomethacin-induced ulcers) | 5, 10, 20 mg/kg (oral) | Dose-dependent inhibition of gastric ulcer formation. | [2] |
| Rats | 10, 20 mg/kg (oral) | Depression of gastric juice, acid, and pepsin secretion. | [2] | |
| Enzyme Inhibition | Rat Gastric H+, K+-ATPase (in vivo) | 20 mg/kg | Inhibition of H+, K+-ATPase activity in stress and indomethacin-induced ulcers. | |
| Rat Gastric H+, K+-ATPase (in vitro) | 50 µmol/L | Inhibition of H+, K+-ATPase activity. | ||
| Inhibition of Secretion in Other Systems | Cultured Bovine Adrenal Medullary Chromaffin Cells | ID50: 2 x 10-7 M | Inhibition of acetylcholine-evoked secretory response. | |
| Cultured Bovine Adrenal Medullary Chromaffin Cells | ID50: 2.2 x 10-6 M | Inhibition of high K+-induced secretory response. |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the provided search results. However, the general methodologies employed are described below.
1.2.1. In Vitro Intestinal Antisecretory Studies (Ussing Chamber)
The antisecretory effects of Trifluoperazine in the intestine were likely evaluated using the Ussing chamber technique. This method allows for the measurement of ion transport across an epithelial tissue sheet.
-
Tissue Preparation: Sections of rabbit ileal mucosa or human small intestinal mucosa are obtained and mounted in Ussing chambers, separating the mucosal and serosal sides.
-
Electrophysiological Measurements: The transepithelial potential difference and short-circuit current (Isc) are measured. The Isc is an indicator of net ion transport.
-
Experimental Procedure: After a baseline stabilization period, a secretagogue (e.g., theophylline, VIP) is added to the serosal side to induce secretion (an increase in Isc). Trifluoperazine is then added to the serosal side at various concentrations to assess its inhibitory effect on the stimulated Isc.
-
Flux Studies: Net chloride (Cl-) flux can also be measured using radioisotopes to confirm that changes in Isc are due to inhibition of chloride secretion.
1.2.2. In Vivo Gastric Antisecretory and Anti-ulcer Studies in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Ulcer Induction: Gastric ulcers can be induced by methods such as pyloric ligation (Shay rat model), stress (e.g., cold restraint), or administration of ulcerogenic agents like indomethacin.
-
Drug Administration: Trifluoperazine is administered orally at different doses prior to ulcer induction.
-
Assessment of Ulceration: After a set period, the animals are sacrificed, and the stomachs are removed, opened along the greater curvature, and examined for ulcers. The ulcer index can be scored based on the number and severity of lesions.
-
Gastric Secretion Analysis: In the pylorus-ligated model, the gastric juice is collected, and its volume, pH, and pepsin concentration are determined.
Signaling Pathways and Mechanism of Action
The primary antisecretory mechanism of Trifluoperazine is its ability to bind to and inhibit calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.
1.3.1. Calmodulin-Dependent Signaling Pathway
The following diagram illustrates the proposed mechanism of Trifluoperazine's inhibition of calmodulin-dependent secretion.
Caption: Trifluoperazine inhibits secretion by blocking calmodulin activation.
1.3.2. Inhibition of H+, K+-ATPase
In the stomach, Trifluoperazine has been shown to directly inhibit the activity of H+, K+-ATPase, the proton pump responsible for the final step of acid secretion.
The following diagram illustrates the logical relationship of this inhibition.
Caption: Trifluoperazine directly inhibits the gastric proton pump.
Trithiozine: A Gastric Antisecretory Agent
Trithiozine is a compound that was developed as a gastric antisecretory and anti-ulcer agent. Clinical trials have demonstrated its efficacy in reducing both basal and stimulated gastric acid secretion.
Quantitative Data
Specific quantitative data, such as IC50 values or percentage inhibition at various concentrations, for the antisecretory effects of Trithiozine are not available in the reviewed search results. Clinical studies have shown a "very significant action on both basal and stimulated gastric acid secretion," but do not provide specific numerical data.
Experimental Protocols
Detailed experimental protocols for Trithiozine studies were not found in the search results. The clinical trials mentioned were conducted on a double-blind basis and involved hundreds of patients, with outcomes assessed by endoscopy and symptomatic relief. Animal studies have also been performed to establish its anti-secretory and anti-ulcer effects.
Mechanism of Action
The precise mechanism of action for Trithiozine's antisecretory effects is not fully elucidated. However, it is known that its mechanism is distinct from that of anticholinergic agents and H2 receptor antagonists. This suggests that it does not act on muscarinic or histamine H2 receptors, which are key pathways in the stimulation of gastric acid secretion. The following diagram illustrates the known signaling pathways for gastric acid secretion and the proposed, yet undefined, point of action for Trithiozine.
Caption: Trithiozine's antisecretory mechanism is independent of H2 and muscarinic receptors.
Conclusion
Trifluoperazine demonstrates clear antisecretory effects through well-defined mechanisms, primarily calmodulin antagonism and proton pump inhibition. The available quantitative data allows for a dose-dependent characterization of its activity. Trithiozine is an effective gastric antisecretory agent, though the specific quantitative details of its potency and the intricacies of its mechanism of action require further investigation. Its unique mode of action, distinct from H2 receptor antagonists and anticholinergics, suggests a novel therapeutic pathway for the management of acid-related disorders. Further research into these compounds could provide valuable insights for the development of new antisecretory drugs.
References
Methodological & Application
Application Notes and Protocols for Dissolving Triampyzine for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the dissolution of Triampyzine, a compound intended for use in cell culture experiments. Due to the limited public information on a compound with the exact name "this compound," this protocol is based on the properties and handling procedures of Triapine, a structurally related and well-documented thiosemicarbazone. Researchers should validate this protocol for their specific compound. The following guidelines are designed to ensure consistent and effective preparation of this compound for in vitro studies, focusing on solubility, stability, and proper handling techniques to maintain the compound's integrity and biological activity.
Chemical Properties and Solubility
This compound and related compounds are often characterized by their limited solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor water solubility.[3][4]
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value/Recommendation | Citation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), USP Grade | [1] |
| Recommended Stock Concentration | 10-20 mM | |
| Final DMSO Concentration in Culture | < 1% (v/v) | |
| Storage of Stock Solution | -20°C or -80°C, protected from light |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-adsorption microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but the stability of the compound under these conditions should be verified.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Experimental Protocol: Dilution for Cell Culture Application
This protocol describes the dilution of the this compound stock solution into cell culture medium for experimental use.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in sterile DMSO or cell culture medium to achieve an intermediate concentration that can be easily added to the final culture volume.
-
Final Dilution: Spike the pre-warmed complete cell culture medium with the appropriate volume of the this compound stock or intermediate dilution to reach the final desired working concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium is kept low (ideally below 0.5%, and not exceeding 1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the medium containing this compound by swirling or inverting the tube to ensure homogeneity before adding it to the cells.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately for your experiments.
Stability and Handling Considerations
The stability of this compound in solution is critical for reproducible experimental results.
-
Stability in DMSO: When stored properly, this compound stock solutions in DMSO are generally stable. However, repeated freeze-thaw cycles should be avoided.
-
Stability in Cell Culture Medium: The stability of this compound in aqueous cell culture media can be limited. It is recommended to prepare fresh dilutions for each experiment.
-
Factors Affecting Stability: The presence of certain components in cell culture media, such as metal ions (e.g., Cu²⁺), can potentially inactivate this compound. Additionally, cellular metabolism can contribute to the degradation of the compound over time.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound in cell culture experiments.
References
Application Notes and Protocols for Triampyzine as a Gastric Antisecretory Agent in Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Triampyzine is a compound that was investigated for its gastric antisecretory and anticholinergic properties but was never marketed for therapeutic use. As a result, publicly available data from extensive clinical trials and standardized protocols are limited. The following application notes and protocols are based on the inferred mechanism of action for an anticholinergic agent and established methodologies for evaluating gastric antisecretory compounds. The quantitative data provided for comparative purposes are for well-characterized anticholinergic agents and are intended to serve as a benchmark for experimental design.
Introduction
This compound (IUPAC name: N,N,3,5,6-pentamethylpyrazin-2-amine) is an experimental compound identified as a potential gastric antisecretory agent with anticholinergic properties. Its mechanism of action is presumed to involve the antagonism of muscarinic acetylcholine receptors, which play a crucial role in the stimulation of gastric acid secretion. These notes provide an overview of the theoretical framework for using this compound in a research setting and offer generalized protocols for its investigation.
Mechanism of Action: Inferred Anticholinergic Effects on Gastric Parietal Cells
Gastric acid secretion by parietal cells is a complex process regulated by neural (acetylcholine), hormonal (gastrin), and paracrine (histamine) pathways. Acetylcholine, released from postganglionic nerve fibers, stimulates muscarinic receptors on parietal cells, leading to an increase in intracellular calcium and subsequent activation of the H+/K+ ATPase (proton pump), which is the final step in acid secretion.
As an anticholinergic agent, this compound is hypothesized to competitively inhibit the binding of acetylcholine to muscarinic receptors on gastric parietal cells. The primary muscarinic receptor subtype involved in direct stimulation of acid secretion is the M3 receptor.[1][2][3] By blocking this receptor, this compound would prevent the acetylcholine-induced signaling cascade that leads to proton pump activation, thereby reducing gastric acid output. Some anticholinergic agents also exhibit selectivity for M1 receptors, which are involved in neurotransmission within the enteric nervous system, indirectly affecting gastric acid secretion.[4][5]
Signaling Pathway Diagram
Quantitative Data for Comparative Anticholinergic Agents
| Compound | Receptor Target | In Vivo Model | Stimulant | Parameter | Value | Reference |
| Atropine | Non-selective Muscarinic | Conscious Rats (Pavlov Pouch) | Feeding | Acid Secretion Inhibition | Substantial Suppression | |
| Conscious Rats (Heidenhain Pouch) | Methacholine | Acid Secretion Inhibition | Nearly Complete Inhibition | |||
| Isolated Rat Stomach | Acetylcholine | IC50 | ~1-3 µM (measurable inhibition) | |||
| Pirenzepine | M1-selective Muscarinic | Humans (Duodenal Ulcer Patients) | - | Ulcer Healing Rate (100-150 mg/day) | Superior to placebo | |
| Isolated Rat Parietal Cells | Carbachol | Ki (inhibition of inositol phosphate) | Nanomolar range |
Experimental Protocols
The following are generalized protocols for assessing the gastric antisecretory activity of a compound like this compound. Researchers should adapt these protocols based on their specific experimental goals and available resources.
In Vivo Assessment of Gastric Acid Secretion
4.1.1 Pylorus-Ligated Rat Model (Shay Rat Model)
This acute model is used to evaluate the effect of a compound on basal gastric acid secretion.
Protocol:
-
Animal Preparation: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane or a combination of ketamine/xylazine).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus at the junction of the stomach and the duodenum using a silk suture.
-
For test animals, administer this compound (intraperitoneally, subcutaneously, or intraduodenally) at the desired doses. Control animals receive the vehicle.
-
Suture the abdominal wall.
-
-
Sample Collection: After a set period (typically 4 hours), euthanize the animals.
-
Analysis:
-
Clamp the esophagus and carefully remove the stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the contents to remove any solid debris.
-
Titrate an aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acid concentration.
-
Calculate the total acid output (volume × concentration).
-
Workflow Diagram:
4.1.2 Chronic Gastric Fistula Model
This model allows for the repeated study of gastric acid secretion in conscious animals, enabling the assessment of responses to various stimuli.
Protocol:
-
Animal Preparation: Surgically prepare rats or dogs with a chronic gastric fistula, allowing for the collection of gastric juice. Allow for a recovery period of several weeks.
-
Experimental Procedure:
-
Fast the animals for 18-24 hours with free access to water.
-
Collect basal gastric secretion for a defined period (e.g., 1 hour).
-
Administer a secretagogue such as histamine or carbachol to stimulate acid secretion.
-
Once a stable-stimulated secretion rate is achieved, administer this compound intravenously or orally at various doses.
-
Continue to collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) for several hours.
-
-
Analysis: Analyze the volume and acidity of each sample as described in the pylorus-ligated model. Determine the percentage inhibition of acid secretion at different doses of this compound.
In Vitro Assessment of Gastric Acid Secretion
4.2.1 Isolated Gastric Gland Preparation
This method allows for the study of the direct effects of a compound on the secretory machinery of the gastric mucosa.
Protocol:
-
Gland Isolation:
-
Euthanize a rabbit or rat and remove the stomach.
-
Separate the gastric mucosa from the underlying muscle layers.
-
Mince the mucosa and digest it with collagenase in a suitable buffer.
-
Filter and wash the digest to obtain isolated gastric glands.
-
-
Measurement of Acid Secretion (Aminopyrine Accumulation Assay):
-
Acid secretion is indirectly measured by the accumulation of the weak base ¹⁴C-labeled aminopyrine.
-
Incubate the isolated gastric glands in a buffer containing ¹⁴C-aminopyrine.
-
Add a secretagogue (e.g., histamine, carbachol) to stimulate acid secretion.
-
In parallel experiments, pre-incubate the glands with varying concentrations of this compound before adding the secretagogue.
-
After the incubation period, separate the glands from the medium by centrifugation through oil.
-
Measure the radioactivity in the gland pellet and the supernatant to determine the aminopyrine accumulation ratio.
-
Calculate the dose-dependent inhibition of stimulated aminopyrine accumulation by this compound.
-
Workflow Diagram:
Concluding Remarks
While this compound was identified as a potential gastric antisecretory agent, the lack of extensive research and its unmarketed status mean that its detailed pharmacological profile is not well-established. The protocols and theoretical framework provided here offer a starting point for researchers interested in investigating the properties of this compound or similar compounds. It is recommended that any new investigation of this compound's properties be benchmarked against well-characterized anticholinergic agents like atropine and pirenzepine to provide a clear context for the findings. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Muscarinic receptors mediating acid secretion in isolated rat gastric parietal cells are of M3 type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 5. Inhibition of gastric acid secretion by selective and nonselective anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Testing Triampyzine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive experimental framework for evaluating the efficacy of Triampyzine, a novel investigational compound with putative anti-cancer properties. The following protocols and application notes are designed to guide researchers through a systematic evaluation, from initial in vitro characterization to preclinical in vivo validation. The experimental design is structured to elucidate the compound's mechanism of action, determine its therapeutic potential, and identify key molecular targets.
In Vitro Efficacy Assessment
The initial phase of testing involves characterizing the cytotoxic and cytostatic effects of this compound on a panel of cancer cell lines. This step is crucial for determining the compound's potency and selectivity.
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | Breast Cancer | |||
| A549 | Lung Cancer | |||
| HCT116 | Colon Cancer | |||
| U87 MG | Glioblastoma | |||
| PANC-1 | Pancreatic Cancer |
Apoptosis and Cell Cycle Analysis
Objective: To determine if this compound induces apoptosis and/or causes cell cycle arrest.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | % Apoptotic Cells | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | ||||
| This compound (IC50) | |||||
| A549 | Vehicle Control | ||||
| This compound (IC50) |
Mechanism of Action and Signaling Pathway Analysis
Based on the chemical structure of triazines, potential mechanisms of action could involve DNA damage or interference with specific signaling pathways.
Hypothetical Signaling Pathway Perturbation by this compound
Given that some triazine compounds are known to be alkylating agents, a plausible hypothesis is that this compound induces DNA damage, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately apoptosis.
Caption: Hypothetical DNA damage response pathway activated by this compound.
Experimental Protocol for Pathway Validation
Objective: To validate the activation of the DNA damage response pathway by this compound.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the DDR pathway (e.g., phospho-ATM, phospho-CHK2, p53, p21, and cleaved PARP).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., ß-actin or GAPDH).
Data Presentation:
Table 3: Western Blot Analysis of DDR Pathway Proteins
| Protein | Treatment | Fold Change vs. Control (6h) | Fold Change vs. Control (12h) | Fold Change vs. Control (24h) |
| p-ATM | This compound | |||
| p-CHK2 | This compound | |||
| p53 | This compound | |||
| p21 | This compound | |||
| Cleaved PARP | This compound |
In Vivo Efficacy Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the anti-tumor efficacy of this compound in a physiological context. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are valuable for these studies.[1][2][3]
Experimental Workflow for In Vivo Studies
Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.
Protocol for Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Groups: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
-
Drug Administration: Administer the treatment daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.
-
Tumor Analysis: Excise tumors, weigh them, and process for further analysis such as histopathology and biomarker assessment.
Data Presentation:
Table 4: In Vivo Anti-Tumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||
| This compound (10 mg/kg) | |||
| This compound (50 mg/kg) |
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound's efficacy as a potential anti-cancer agent. The sequential in vitro and in vivo studies will generate critical data on the compound's potency, mechanism of action, and therapeutic potential, which are essential for its further development. The provided protocols and data presentation formats will ensure a systematic and thorough investigation.
References
Application Notes and Protocols for the Study of Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the characterization of a putative muscarinic receptor antagonist, using the hypothetical investigation of Triampyzine as a framework. The protocols and methodologies described herein are standard in the field and are applicable to the study of any novel compound targeting muscarinic receptors.
Key Principles in Characterizing Muscarinic Receptor Antagonism
The study of a muscarinic receptor antagonist typically involves a tiered approach, beginning with an assessment of its binding affinity to the various receptor subtypes (M1-M5), followed by functional assays to determine its potency and mechanism of action (e.g., competitive vs. non-competitive antagonism).
Data Presentation: A Template for Quantitative Analysis
To facilitate the comparison of pharmacological data, it is essential to present quantitative results in a structured format. The following tables provide a template for summarizing the key parameters for a compound under investigation.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound (Example) | Data | Data | Data | Data | Data |
| Atropine (Control) | Data | Data | Data | Data | Data |
Table 2: Functional Antagonist Potency (pA2 or pKB values)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound (Example) | Data | Data | Data | Data | Data |
| Atropine (Control) | Data | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This assay determines the affinity of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS)).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled receptors (M1, M3, M5).
Materials:
-
Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., Carbachol).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and add them to the wells. Incubate for a specified pre-incubation time.
-
Place the plate in the fluorescence plate reader.
-
Initiate the reading and, after establishing a baseline, inject the agonist (at a concentration that elicits a submaximal response, e.g., EC80).
-
Record the change in fluorescence over time.
-
Determine the inhibitory effect of the test compound on the agonist-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50.
Protocol 3: Schild Analysis for Determining Mechanism of Antagonism
Schild analysis is used to determine whether an antagonist acts in a competitive manner and to calculate its pA2 value, a measure of its potency.[4][5]
Procedure:
-
Perform a full concentration-response curve for a muscarinic agonist (e.g., Carbachol) in a functional assay (e.g., calcium mobilization or IP3 accumulation) to determine its EC50 value.
-
Perform parallel agonist concentration-response curves in the presence of several fixed concentrations of the antagonist (e.g., this compound).
-
For each antagonist concentration, determine the EC50 of the agonist.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the data.
-
The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate important signaling pathways and experimental workflows.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Flow of a Schild Analysis.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the pharmacological characterization of a novel muscarinic receptor antagonist. By employing radioligand binding assays, functional assays, and Schild analysis, researchers can determine the affinity, potency, and mechanism of action of their compound of interest. While specific data for this compound is limited, the application of these standard methodologies will enable a thorough investigation of its, or any other putative antagonist's, interaction with the muscarinic receptor system.
References
Application of Triampyzine in Gastrointestinal Research: A General Overview and Representative Protocols
Note to the Reader: Comprehensive searches for "Triampyzine" have revealed a significant scarcity of detailed scientific literature regarding its specific applications, experimental protocols, and mechanism of action in gastrointestinal research. The available information, primarily from older sources, identifies this compound as a potent gastric antisecretory and anticholinergic agent. However, due to the lack of recent and in-depth studies, the following application notes and protocols are presented as a representative guide for a hypothetical anticholinergic compound with similar properties. The quantitative data and specific experimental details are illustrative and not based on actual studies of this compound.
Application Notes
Introduction
This compound is classified as a potent gastric antisecretory agent with anticholinergic properties. Its potential application in gastrointestinal research lies in the investigation of mechanisms regulating gastric acid secretion and the development of therapeutic agents for acid-peptic disorders. As an anticholinergic, this compound is presumed to act by blocking muscarinic receptors on parietal cells and other cells involved in the gastric acid secretion pathway, thereby reducing the release of stomach acid.
Potential Research Applications
-
Investigating the role of cholinergic signaling in gastric acid secretion: this compound can be used as a pharmacological tool to dissect the contribution of the parasympathetic nervous system to gastric acid production.
-
Preclinical evaluation for peptic ulcer disease and gastroesophageal reflux disease (GERD): Its antisecretory properties make it a candidate for studies on the prevention and treatment of acid-related gastrointestinal disorders.
-
Studies on gastric cytoprotection: Investigating whether, in addition to its antisecretory effects, this compound exhibits any protective effects on the gastric mucosa.
Mechanism of Action (Presumed)
As an anticholinergic agent, this compound likely exerts its effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors (likely M3 subtype) on gastric parietal cells. This inhibition would disrupt the downstream signaling cascade that leads to the activation of the H+/K+ ATPase (proton pump), the final step in acid secretion.
Diagram of Presumed Signaling Pathway:
Troubleshooting & Optimization
Technical Support Center: Triampyzine Solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving Triampyzine in Dimethyl Sulfoxide (DMSO) solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the common reasons for this?
A1: Several factors can affect the solubility of this compound in DMSO. These include:
-
Compound Purity and Form: The purity of the this compound can impact its solubility. Impurities may not be as soluble in DMSO. Additionally, the physical form of the compound (e.g., crystalline vs. amorphous) can influence its dissolution rate and solubility. Amorphous forms tend to dissolve more readily.
-
DMSO Quality: The purity of the DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1] The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO.
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO at a given temperature.
-
Temperature: Solubility is temperature-dependent. For many compounds, solubility increases with temperature.[2][3][4]
-
Dissolution Technique: Inadequate mixing or sonication can lead to incomplete dissolution.
Q2: What is the recommended grade of DMSO for preparing this compound stock solutions?
A2: It is highly recommended to use an ACS (American Chemical Society) reagent grade or a molecular biology grade DMSO.[5] These grades have very low water content and high purity, which is crucial for consistent and reliable experimental results. For cell culture applications, a sterile-filtered grade is advisable.
Q3: My this compound powder is not dissolving even at a low concentration. What should I do?
A3: If you are confident that your concentration is below the expected solubility limit and you are using high-quality anhydrous DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently in a water bath (e.g., to 37°C). Be cautious, as excessive heat can degrade both the compound and the DMSO.
-
Vortexing: Mix the solution vigorously using a vortex mixer for a few minutes.
-
Sonication: Use a bath sonicator to aid in the dissolution process. Sonication can help break up aggregates of the compound and increase the surface area available for the solvent to act upon.
Q4: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are some strategies to mitigate precipitation:
-
Optimize Dilution Protocol: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.
-
Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions. Sometimes a stepwise reduction in the organic solvent concentration can prevent the compound from crashing out of solution.
-
Use of Pluronic F-68: For cell-based assays, a small amount of Pluronic F-68 (a non-ionic surfactant) in the final medium can help to maintain the solubility of hydrophobic compounds.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound solubility in DMSO.
Problem: this compound powder is not visibly dissolving in DMSO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Quality or Wet DMSO | Use fresh, unopened, anhydrous, high-purity DMSO. | The compound dissolves completely. |
| Concentration Too High | Prepare a more dilute solution. | A clear solution is formed. |
| Insufficient Mixing | Vortex the solution for 2-5 minutes. | The compound dissolves. |
| Compound Aggregation | Place the vial in a bath sonicator for 5-10 minutes. | The compound dissolves. |
| Low Temperature | Gently warm the solution in a 37°C water bath for a short period. | Solubility increases, and the compound dissolves. |
Problem: this compound/DMSO stock solution is hazy or contains precipitates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation upon Storage | Re-warm the stock solution gently and vortex before use. | The precipitate redissolves. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. | The stock solution remains clear upon thawing. |
| Contamination | Inspect for any foreign particles. If contaminated, discard and prepare a fresh stock solution. | A clear, uncontaminated stock solution is obtained. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (e.g., ACS reagent grade)
-
Sterile, amber glass vial or a polypropylene tube
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in the vial.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex for 2-5 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are still present, sonicate the vial in a bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a short period, followed by vortexing.
-
Once the this compound is fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Diluting this compound/DMSO Stock into Aqueous Buffer
-
Materials:
-
This compound/DMSO stock solution
-
Aqueous assay buffer (pre-warmed to the experimental temperature)
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Bring the aqueous buffer to the desired final volume in a sterile tube.
-
While vigorously vortexing or stirring the buffer, add the required volume of the this compound/DMSO stock solution dropwise into the center of the vortex.
-
Continue to vortex or stir for at least 30 seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is hazy, consider optimizing the dilution protocol as described in the FAQs.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Workflow for preparing and diluting this compound solutions.
References
- 1. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 4. ijnrd.org [ijnrd.org]
- 5. gchemglobal.com [gchemglobal.com]
Technical Support Center: Improving the Stability of Triampyzine in Aqueous Solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Triampyzine in an aqueous solution?
The stability of triazine derivatives like this compound in aqueous solutions is primarily influenced by several factors:
-
pH: The hydrogen ion concentration of the solution can significantly impact the rate of hydrolysis of the triazine ring and its substituents.[1][2][3] For many triazine compounds, stability is greatest in a neutral to slightly alkaline pH range.[3] Extreme acidic or basic conditions often lead to accelerated degradation.[2]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation reactions, including hydrolysis.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of the molecule.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.
-
Solvent Composition: The type of solvent and the presence of any co-solvents can influence the stability of the compound.
Q2: How can I determine the optimal pH for my this compound solution?
To determine the optimal pH for stability, a pH-rate profile study should be conducted. This involves preparing a series of buffered solutions at different pH values (e.g., from pH 2 to 10), adding this compound, and monitoring its concentration over time at a constant temperature. The pH at which the degradation rate is lowest is the optimal pH for stability.
Q3: What are some general strategies to improve the stability of this compound in an aqueous solution?
Several strategies can be employed to enhance the stability of your this compound solution:
-
pH Control: Use a buffer system to maintain the pH at its optimal stability point. Common buffer systems include phosphate, citrate, and acetate buffers.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to slow down degradation kinetics.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.
-
Use of Antioxidants: If the compound is susceptible to oxidation, adding antioxidants such as ascorbic acid or sodium metabisulfite can help improve stability.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Formulation with Stabilizers: Excipients like cyclodextrins can form inclusion complexes with the drug molecule, protecting it from degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound concentration in solution. | Hydrolysis due to suboptimal pH. | Conduct a pH-rate profile study to find the optimal pH for stability. Prepare solutions in a buffer at this pH. |
| Thermal degradation. | Store the solution at a lower temperature (refrigerated or frozen). Perform experiments on ice if possible. | |
| Photodegradation. | Protect the solution from light at all times using amber vials or by wrapping the container. | |
| Oxidative degradation. | Prepare solutions using de-gassed solvents and store under an inert atmosphere. Consider adding an antioxidant. | |
| Precipitation of this compound from the solution over time. | Poor solubility at the storage temperature or pH. | Check the solubility of this compound at different temperatures and pH values. Consider using a co-solvent or a different buffer system. |
| Formation of an insoluble degradation product. | Characterize the precipitate to determine if it is a degradant. Adjust storage conditions (pH, temperature) to minimize degradation. | |
| A color change is observed in the solution. | Formation of a chromophoric degradation product. | This is an indication of degradation. Investigate the degradation pathway to identify the colored species. Implement stabilization strategies as mentioned above. |
Quantitative Data Summary
The following table provides a hypothetical example of how to present stability data for this compound under different conditions.
| Condition | Parameter | Value | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| pH | 4.0 | 50°C | 0.15 | 4.62 |
| 7.0 | 50°C | 0.05 | 13.86 | |
| 9.0 | 50°C | 0.25 | 2.77 | |
| Temperature | 25°C | pH 7.0 | 0.01 | 69.31 |
| 50°C | pH 7.0 | 0.05 | 13.86 | |
| 70°C | pH 7.0 | 0.20 | 3.47 | |
| Light | Exposed to UV light | 25°C, pH 7.0 | 0.50 | 1.39 |
| Protected from light | 25°C, pH 7.0 | 0.01 | 69.31 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol: Forced Degradation Study for this compound in Aqueous Solution
Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) in an aqueous solution.
2. Materials:
-
This compound
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate, citrate)
-
HPLC or UPLC system with a suitable column and detector
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Prepare an aqueous solution of this compound (100 µg/mL) in a suitable buffer (at the pH of intended formulation).
-
Expose the solution to a higher temperature (e.g., 70°C) for up to 7 days.
-
Withdraw samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Prepare an aqueous solution of this compound (100 µg/mL).
-
Expose the solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Expose for a specified duration (e.g., until 1.2 million lux hours and 200 watt hours/square meter are achieved).
-
4. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Identify and characterize major degradation products using techniques like LC-MS.
Visualizations
Caption: Hypothetical degradation pathway for a triazine derivative.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Off-target effects of Triampyzine in cellular models
Welcome to the technical support center for Triampyzine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential off-target effects of this compound in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule inhibitor belonging to the 1,3,5-triazine class of compounds. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of a specific target kinase involved in cell proliferation and survival. However, due to the conserved nature of the ATP-binding pocket across the human kinome, off-target interactions with other kinases can occur.[1]
Q2: Why am I observing a different potency for this compound in my cellular assay compared to the biochemical assay?
Discrepancies between biochemical and cellular assay results are common in drug development. Several factors can contribute to this:
-
Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport it out of the cell.
-
High Intracellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the K_m of the kinase, whereas intracellular ATP levels are significantly higher, leading to competitive displacement of the inhibitor.[1]
-
Plasma Protein Binding: In cell culture media containing serum, this compound may bind to proteins like albumin, reducing the free concentration available to interact with its target.[1]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[1]
Q3: My compound was designed to be a selective kinase inhibitor. Why am I observing unexpected phenotypes?
Even highly selective inhibitors can exhibit off-target activity.[1] Reasons for unexpected phenotypes include:
-
Kinome Similarity: The high degree of similarity in the ATP-binding sites of many kinases makes achieving absolute selectivity challenging.
-
Compound Concentration: Using concentrations significantly higher than the on-target IC50 can lead to the engagement of lower-affinity off-targets.
-
Non-Kinase Off-Targets: The compound may be interacting with proteins other than kinases.
-
Cellular Context: In vitro biochemical assays may not fully replicate the complex cellular environment where protein expression levels, post-translational modifications, and scaffolding proteins can influence drug binding.
Q4: How can I distinguish between on-target and off-target driven toxicity?
Distinguishing between on-target and off-target toxicity is crucial for accurate interpretation of your results. Here are some recommended approaches:
-
Dose-Response Analysis: If toxicity occurs at concentrations much higher than the on-target IC50, it may be related to off-target effects.
-
Use a Structurally Different Inhibitor: Employ another inhibitor of the same target with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists after drug treatment in the knockout/knockdown cells, it is likely due to off-target effects.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of apoptosis are observed at concentrations close to the on-target IC50.
-
Possible Cause: this compound may be inhibiting off-target kinases that are critical for cell survival. For example, some 1,3,5-triazine derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, which can induce apoptosis.
-
Troubleshooting Steps:
-
Perform a kinome-wide profiling assay to identify potential off-target kinases.
-
Conduct western blot analysis to assess the phosphorylation status of key proteins in survival pathways (e.g., Akt, mTOR).
-
Compare the apoptotic phenotype with that induced by known inhibitors of the identified off-target kinases.
-
Issue 2: The observed cellular phenotype does not align with the known function of the intended target kinase.
-
Possible Cause: The phenotype may be a result of this compound modulating an unexpected signaling pathway.
-
Troubleshooting Steps:
-
Utilize a systems biology approach, such as transcriptomic or proteomic profiling, to identify pathways that are significantly altered by this compound treatment.
-
Employ pathway analysis software to pinpoint potential off-target-driven mechanisms.
-
Validate the involvement of the identified off-target pathway using specific inhibitors or genetic knockdown.
-
Quantitative Data Summary
Table 1: Off-Target Kinase Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | 10 | 1 |
| PI3Kα | 150 | 15 |
| mTOR | 250 | 25 |
| CDK2 | 500 | 50 |
| SRC | >1000 | >100 |
| EGFR | >1000 | >100 |
Table 2: Phenotypic Effects of this compound in Cellular Models
| Cell Line | Primary Target IC50 (nM) | Apoptosis Induction (at 10x IC50) | Cell Cycle Arrest (at 10x IC50) |
| MCF-7 | 12 | +++ | G1 Phase |
| HeLa | 15 | ++ | G1 Phase |
| A375 | 8 | ++++ | G2/M Phase |
Experimental Protocols
1. Cell Proliferation (MTT) Assay
This protocol is adapted from a method used to assess the anti-proliferative activity of novel 1,3,5-triazine derivatives.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blotting for Signaling Pathway Analysis
This protocol is based on the analysis of PI3K/mTOR signaling inhibition by 1,3,5-triazine derivatives.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, mTOR, p70S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for off-target validation.
Caption: Troubleshooting guide for assay discrepancies.
References
Technical Support Center: Overcoming Triampyzine Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the precipitation of Triampyzine in cell culture media. By understanding the factors that influence its solubility and following the recommended procedures, you can ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common solvents for in vitro studies?
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of a compound upon its addition to an aqueous environment like cell culture media is a common challenge. Several factors can contribute to this issue:
-
Solubility Limit Exceeded: The final concentration of this compound in the cell culture medium may be higher than its aqueous solubility limit.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution before it can be properly solvated by the water molecules.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes.
-
pH and Temperature Effects: The solubility of a compound can be highly dependent on the pH and temperature of the medium. Standard cell culture conditions (pH ~7.4, 37°C) may not be optimal for keeping this compound in solution.
-
Low-Quality Solvent: The use of old or improperly stored DMSO that has absorbed water can reduce its effectiveness as a solvent, leading to precipitation issues.
Q3: How can I prevent this compound from precipitating in my experiments?
To prevent precipitation, a systematic approach to sample preparation is recommended. This includes optimizing the solvent, dilution method, and final concentration. The troubleshooting guide below provides detailed steps to address this issue.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control to assess the impact of the solvent on your specific cells.
Troubleshooting Guide: this compound Precipitation
This guide will help you identify the cause of this compound precipitation and provide solutions to resolve the issue.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media
| Potential Cause | Recommended Solution |
| "Solvent Shock" | 1. Pre-warm the cell culture medium to 37°C. 2. Add the this compound stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling. 3. Alternatively, prepare an intermediate dilution of the stock solution in pre-warmed media before adding it to the final culture volume. |
| High Final Concentration | Decrease the final working concentration of this compound. The desired concentration may be above its solubility limit in the specific cell culture medium. |
| Incorrect Solvent | If using a solvent other than DMSO, ensure it is miscible with the cell culture medium. Test the solubility of this compound in small volumes of different solvents to find the most suitable one. |
Issue 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Ensure the incubator temperature is stable. Avoid frequent opening and closing of the incubator door. |
| Interaction with Media Components | Filter-sterilize the final this compound-containing medium using a 0.22 µm filter before adding it to the cells. This can remove any small, initial precipitates that may act as nucleation sites for further precipitation. |
| pH Shift in Media | Monitor the pH of your cell culture medium. Ensure it remains within the optimal range for both your cells and this compound solubility. |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol will help you determine the approximate solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of dilutions of this compound in your cell culture medium, starting from a high concentration and performing serial dilutions.
-
Incubate the solutions at 37°C for a set period (e.g., 2 hours) to mimic experimental conditions.
-
After incubation, visually inspect each tube for any signs of precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the prepared concentration is the approximate aqueous solubility.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Template)
Since specific quantitative data for this compound solubility is not publicly available, researchers should perform their own solubility tests. Use the following table to record your experimental findings.
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Notes |
| DMSO | 25 | User-determined | |
| Ethanol | 25 | User-determined | |
| PBS (pH 7.4) | 25 | User-determined | |
| Cell Culture Medium | 37 | User-determined | Specify medium type and serum percentage. |
Visualizations
Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for solubility assessment.
Caption: Impact of precipitation on a generic signaling pathway.
Technical Support Center: Troubleshooting Triampyzine and Pyrazine Derivative Synthesis
Welcome to the technical support center for the synthesis of Triampyzine and related pyrazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the pyrazine core structure found in this compound?
A1: While specific literature on this compound synthesis is limited, the pyrazine core is typically synthesized through several established methods. The most common approaches include:
-
Condensation of 1,2-Dicarbonyls with 1,2-Diamines: This is a versatile and widely used method. The reaction initially forms a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine.[1][2]
-
Staedel–Rugheimer Pyrazine Synthesis: This classic method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[1]
-
Gutknecht Pyrazine Synthesis: Similar to the Staedel–Rugheimer synthesis, this method is also based on the self-condensation of an α-amino ketone but differs in the synthesis of the α-ketoamine intermediate.[3]
-
Dehydrogenative Coupling of β-Amino Alcohols: This method can be used to synthesize 2,5-dialkyl-substituted pyrazines.[4]
Q2: What are the likely impurities I might encounter during the synthesis of substituted pyrazines?
A2: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities in pyrazine synthesis include:
-
Incompletely Reacted Starting Materials: Residual 1,2-dicarbonyl compounds or 1,2-diamines.
-
Dihydropyrazine Intermediates: Incomplete oxidation of the dihydropyrazine intermediate to the final aromatic pyrazine is a common issue.
-
Imidazole Derivatives: In syntheses starting from sugars and ammonia, imidazole derivatives can be formed as byproducts.
-
Oligomeric Byproducts: Especially at high concentrations, the condensation reaction can lead to the formation of oligomers.
-
Homocoupling Products: In palladium-catalyzed cross-coupling reactions, homocoupling of organometallic reagents can be a significant side reaction.
-
Piperazines: Incomplete dehydrogenation of piperazines can lead to their presence as impurities.
Q3: How can I monitor the progress of my pyrazine synthesis?
A3: The progress of the reaction can be effectively monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick and convenient method for tracking the consumption of starting materials and the formation of the product. For more quantitative analysis and to monitor for the formation of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the recommended purification methods for pyrazine derivatives?
A4: The choice of purification method depends on the properties of the target pyrazine and the nature of the impurities. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Useful for separating the pyrazine product from aqueous reaction mixtures. The choice of organic solvent (e.g., hexane, methyl-t-butyl ether, ethyl acetate) can influence the co-extraction of certain impurities.
-
Column Chromatography: A highly effective method for separating the desired product from impurities. Silica gel is commonly used, and the eluting solvent system can be optimized for the best separation.
-
Distillation: For volatile pyrazine derivatives, distillation can be an effective method to separate them from non-volatile impurities like imidazoles.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a powerful purification technique.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Pyrazine Product
Q: I am experiencing a very low yield of my target pyrazine. What are the potential causes and how can I improve it?
A: Low yields in pyrazine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Citation |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction duration. | |
| Suboptimal Reaction Conditions | Optimize the pH, as acidic conditions can reduce the nucleophilicity of the diamine, while basic conditions can cause side reactions. Perform a temperature screen to find the best balance between reaction rate and product stability. | |
| Incomplete Oxidation of Dihydropyrazine | Ensure you are using a suitable oxidizing agent (e.g., air, MnO₂, Cu(II) salts) and that the oxidation step goes to completion. | |
| Purity of Reactants | Verify the purity of your starting materials. Impurities can inhibit the reaction or lead to unwanted side products. | |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of one reactant may not always improve the yield and can complicate purification. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.
Issue 2: Presence of Multiple Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC/peaks in HPLC. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction/Impurity | Mitigation Strategy | Citation |
| Oligomerization | Run the reaction at a lower concentration. | |
| Imidazole Formation | If applicable to your synthesis, consider purification by column chromatography on silica, which can retain imidazole impurities. | |
| Homocoupling (in cross-coupling reactions) | Change the order of reagent addition, for example, by mixing the palladium catalyst with the electrophile before adding the organometallic reagent. |
Experimental Protocols
Protocol 1: General Procedure for Pyrazine Synthesis by Condensation and Oxidation
This protocol describes a general method for the synthesis of pyrazines from a 1,2-dicarbonyl and a 1,2-diamine.
-
Condensation:
-
Dissolve the 1,2-diamine (1.0 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the 1,2-dicarbonyl compound (1.0 equivalent) in the same solvent dropwise to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Oxidation:
-
To the solution containing the dihydropyrazine intermediate, add an oxidizing agent such as copper(II) acetate or manganese dioxide.
-
Heat the reaction mixture to reflux and monitor the progress of the oxidation by TLC or HPLC until the dihydropyrazine is fully converted to the pyrazine.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the oxidant.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Protocol 2: Impurity Profiling using HPLC
This protocol provides a general framework for developing an HPLC method for analyzing the purity of a pyrazine synthesis product.
-
Instrumentation: A standard HPLC system with a UV detector is typically sufficient.
-
Column: A C18 reverse-phase column is a good starting point for many pyrazine derivatives.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is common.
-
Method Development:
-
Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to get an initial separation of the main product and any impurities.
-
Optimize the gradient to improve the resolution between the product peak and any nearby impurity peaks.
-
The flow rate and column temperature can also be adjusted to fine-tune the separation.
-
-
Analysis: Inject a solution of the crude reaction mixture and the purified product to identify the product peak and any impurity peaks. Mass spectrometry coupled with HPLC (LC-MS) can be used to identify the molecular weights of the impurities, which can help in elucidating their structures.
Signaling Pathway
Since this compound is described as an anticholinergic agent, the following diagram illustrates a simplified representation of a generic anticholinergic mechanism of action at a muscarinic receptor.
Caption: Anticholinergic action of this compound at a muscarinic receptor.
References
Technical Support Center: Triampyzine Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on avoiding the degradation of Triampyzine (N,N,3,5,6-pentamethylpyrazin-2-amine) during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored at 4°C in a tightly sealed container, protected from moisture and direct sunlight. For solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended, also in sealed containers to prevent moisture ingress.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the chemical structure of this compound, a substituted aminopyrazine, the primary factors that can lead to degradation are:
-
Hydrolysis: The presence of amino groups on the pyrazine ring may render the molecule susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the pyrazine ring and the dimethylamino group can be susceptible to oxidation, potentially forming N-oxides. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic aromatic compounds, leading to degradation.
-
Incompatible Excipients: Certain excipients, such as those with acidic or basic properties, or those containing reactive impurities, may promote degradation. A potential incompatibility with magnesium stearate has been noted for similar compounds and should be investigated.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on the chemistry of aminopyrazines, the following are potential degradation routes:
-
Hydrolytic Cleavage: Under harsh pH conditions, the C-N bond of the dimethylamino group could potentially undergo hydrolysis.
-
N-Oxidation: The nitrogen atoms of the pyrazine ring or the exocyclic dimethylamino group can be oxidized to form N-oxides.
-
Photolytic Cleavage: High-energy light could potentially lead to ring opening or reactions involving the methyl and amino substituents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected peaks in chromatogram after storage. | Chemical degradation of this compound. | 1. Verify Storage Conditions: Ensure the compound was stored at the recommended temperature, protected from light and moisture. 2. Conduct Forced Degradation Studies: Perform stress testing (see Experimental Protocols) to identify potential degradation products and their chromatographic signatures. 3. Use a Validated Stability-Indicating Method: Ensure your analytical method can separate the intact drug from all potential degradation products. |
| Discoloration of the solid compound or solution. | Oxidation or formation of colored degradation products. | 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Antioxidants: For solutions, consider the addition of antioxidants, but verify their compatibility with this compound and the intended application. 3. Photostability Testing: Evaluate the photostability of this compound to determine if light-protective packaging is necessary. |
| Inconsistent results when formulated with excipients. | Drug-excipient incompatibility. | 1. Excipient Compatibility Screening: Perform compatibility studies by mixing this compound with individual excipients and storing under accelerated conditions (e.g., 40°C/75% RH). Analyze for degradation at set time points. 2. Evaluate Magnesium Stearate Interaction: Given the potential for interaction, pay close attention to formulations containing magnesium stearate. Consider alternative lubricants if incompatibility is confirmed. |
Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Container | Additional Precautions |
| Solid | 4°C | Long-term | Tightly sealed | Protect from light and moisture |
| In Solvent | -20°C | Up to 1 month | Tightly sealed | Protect from moisture |
| In Solvent | -80°C | Up to 6 months | Tightly sealed | Protect from moisture |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at 60°C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep at room temperature for 24-48 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 70°C for 7 days.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photodegradation:
-
Expose solid this compound and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples at the end of the exposure period.
-
Analysis: Analyze all samples using a suitable, validated HPLC method with a photodiode array (PDA) detector to separate and quantify this compound and its degradation products.
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 or 1:5 ratio (w/w).
-
Prepare a control sample of pure this compound.
-
Add a small amount of water (e.g., 5% w/w) to a separate set of samples to simulate high humidity conditions.
-
-
Storage:
-
Store all samples in sealed vials under accelerated conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).
-
-
Analysis:
-
At initial, 1, 2, and 4-week time points, analyze the samples for the appearance of new degradation products and the loss of this compound content using a validated stability-indicating HPLC method.
-
Physical changes (e.g., color change, clumping) should also be noted.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
Minimizing variability in Triampyzine experimental results
Technical Support Center: Triampyzine
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, we recommend creating a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). For in vivo applications, a formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended, though vehicle suitability should be confirmed for your specific animal model.
Q2: How should this compound stock solutions be stored?
A2: 10 mM stock solutions in 100% DMSO should be aliquoted into single-use volumes and stored at -20°C for up to 3 months or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and increased variability.
Q3: At what cell confluency should this compound treatment be initiated?
A3: The optimal cell confluency for treatment initiation is cell-line dependent. However, as a general guideline, we recommend starting treatment when cells are in the logarithmic growth phase, typically between 60-70% confluency. Over-confluent or sparse cultures can lead to inconsistent results due to differences in cell cycle status and nutrient availability.
Q4: Can I use a different assay to measure cell viability than the one in the protocol?
A4: Yes, other viability assays such as those based on ATP content (e.g., CellTiter-Glo®) or real-time impedance-based assays are compatible with this compound. However, be aware that different assays measure different aspects of cell health, which can lead to variations in the observed IC50 values. We recommend performing a validation experiment to compare results if you switch methods.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in IC50 Values for In Vitro Cell Viability Assays
High variability between replicate plates or across different experimental days is a common challenge. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a uniform single-cell suspension before plating. Use a calibrated multichannel pipette and plate cells from the center of the reservoir. |
| Edge Effects on Plates | Avoid using the outermost wells of 96-well plates, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Drug Dilutions | Prepare a fresh serial dilution series for each experiment from a validated DMSO stock. Pre-warm media before adding the drug to avoid precipitation. |
| Variable Incubation Times | Use a precise timer for all incubation steps, including the addition of the viability reagent (e.g., MTT). Process plates one at a time to ensure consistent timing. |
| DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls. The final DMSO concentration should ideally be kept below 0.5%. |
| Cell Line Health | Use cells with a low passage number and regularly test for mycoplasma contamination. Ensure cells are healthy and in logarithmic growth phase at the time of treatment. |
Issue 2: Inconsistent Target Inhibition in Western Blot Experiments
This issue often manifests as weak or variable reduction in the phosphorylation of TRP-Kinase 1 (p-TRPK1), the direct target of this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation status of your target protein. |
| Insufficient Drug Incubation Time | The inhibition of TRP-Kinase 1 phosphorylation can be rapid. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal treatment duration for your cell model. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not use diluted drug that has been stored at 4°C for an extended period. |
| Low Basal Target Activity | If the basal level of p-TRPK1 is low, it can be difficult to detect a decrease. Consider stimulating the pathway with an appropriate growth factor (if known) to increase the signal window. |
| Antibody Performance | Validate your primary antibodies for specificity and optimal dilution. Run positive and negative controls to ensure the antibody is performing as expected. |
Experimental Protocols & Visualizations
Protocol 1: Determining IC50 with an MTT Cell Viability Assay
This protocol provides a standardized workflow for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Methodology:
-
Cell Seeding: Suspend cells in complete growth medium and seed into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in growth medium from a 10 mM DMSO stock. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the seeding medium and add 100 µL of the 2X this compound dilutions to the appropriate wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and perform a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Assessing Target Engagement via Western Blot
This protocol details the steps to verify that this compound is inhibiting its intended target, TRP-Kinase 1, by measuring the level of its phosphorylated form.
Methodology:
-
Cell Culture & Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against p-TRPK1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Re-probing: Strip the membrane and re-probe for total TRP-Kinase 1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Technical Support Center: Navigating Triapine Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Triapine in common biochemical assays. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent ribonucleotide reductase inhibitor, is a valuable tool in cancer research; however, its physicochemical properties can lead to assay artifacts. Understanding and mitigating these interferences are crucial for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary properties of Triapine that cause interference in biochemical assays?
A1: Triapine possesses three main characteristics that can lead to assay interference:
-
Iron Chelation: As a strong iron chelator, Triapine can affect assays that rely on metal-dependent enzymes or reagents.[1]
-
Reactive Oxygen Species (ROS) Generation: The Triapine-iron complex is redox-active and can catalyze the production of ROS. This can interfere with assays sensitive to the redox environment, such as those using redox-sensitive dyes.[1][2]
-
Intrinsic Fluorescence: Triapine is a fluorescent molecule, which can cause direct interference in fluorescence-based assays by increasing background signal.[1][3]
Q2: I'm observing unexpectedly high background fluorescence in my assay when using Triapine. What is the cause and how can I fix it?
A2: The high background fluorescence is likely due to Triapine's intrinsic fluorescence. The molecule exhibits an absorption maximum at approximately 360 nm and an emission maximum around 457 nm.
To address this, consider the following troubleshooting steps:
-
Run a Blank Control: Measure the fluorescence of Triapine in your assay buffer alone to quantify its intrinsic fluorescence.
-
Background Subtraction: Subtract the fluorescence value of the Triapine-only control from your experimental readings.
-
Use a Different Fluorophore: If possible, switch to a fluorescent probe with excitation and emission spectra that do not overlap with Triapine's.
-
Time-Resolved FRET (TR-FRET): Utilize a TR-FRET assay format. The time-delay measurement in TR-FRET can help minimize interference from short-lived fluorescence of compounds like Triapine.
Q3: My MTT/MTS assay results with Triapine are inconsistent and don't correlate with other cytotoxicity data. Why is this happening?
A3: The redox activity of Triapine can interfere with tetrazolium dye reduction assays like MTT and MTS. The Triapine-iron complex can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. Additionally, Triapine can induce mitochondrial stress, which can affect the mitochondrial dehydrogenase activity that these assays rely on.
Q4: Can Triapine's iron-chelating properties affect my kinase assay results?
A4: Yes, particularly if the kinase or other enzymes in the assay system require divalent cations like Mg²⁺ or Mn²⁺ for activity. While Triapine is a potent iron chelator, it may also chelate other divalent cations to some extent, potentially inhibiting enzyme function.
Q5: How does Triapine interfere with ELISA or other HRP-based assays?
A5: Triapine can potentially interfere with HRP-based assays through two primary mechanisms:
-
Chelation of Metal Cofactors: HRP activity can be sensitive to metal ion concentrations. Triapine's chelating properties could modulate its activity.
-
Redox Effects: The generation of ROS by the Triapine-iron complex could interfere with the enzymatic reaction between HRP and its substrate.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter when using Triapine in your experiments.
Issue 1: High Background in Fluorescence Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Triapine's Intrinsic Fluorescence | Run a "Triapine only" control and subtract the background. | More accurate measurement of the assay-specific signal. |
| Spectral Overlap | Switch to a fluorophore with a different excitation/emission profile (e.g., red-shifted dyes). | Reduced interference from Triapine's fluorescence. |
| Short-lived Compound Fluorescence | Utilize a Time-Resolved FRET (TR-FRET) assay. | Minimization of background signal from Triapine. |
Issue 2: Inaccurate Results in Redox-Based Cell Viability Assays (MTT, MTS, XTT)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct reduction of assay reagent by Triapine-iron complex. | Use a non-redox-based viability assay, such as CellTiter-Glo® (measures ATP levels), crystal violet staining, or a protease viability marker assay. | More reliable and accurate cell viability data that is not confounded by Triapine's redox activity. |
| Alterations in mitochondrial function by Triapine. | Include a cell-free control with Triapine and the assay reagents to quantify direct chemical reduction. | Determination of the extent of direct assay interference. |
| Compound precipitation. | Visually inspect wells for precipitation. Prepare fresh dilutions for each experiment. | Ensure the effective concentration of Triapine is accurate. |
Issue 3: Suspected Interference in Enzyme Assays (e.g., Kinase Assays, HRP-based ELISAs)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chelation of essential metal cofactors (e.g., Mg²⁺, Mn²⁺). | Titrate the concentration of the divalent cation in the assay buffer to ensure enzyme activity is not limited. | Restoration of enzyme activity if inhibition was due to cation chelation. |
| Direct effect on detection chemistry (e.g., HRP activity). | Run an interference control where Triapine is added at the final step before substrate addition. | Isolate the effect of Triapine on the detection system from its effect on the primary biological target. |
| ROS-mediated interference with enzyme/substrate. | Test the effect of Triapine on the activity of the conjugated enzyme (e.g., HRP) in a separate, simplified assay. | Identify if the interference is with the enzyme itself. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of Triapine in various human cancer cell lines as determined by the MTT assay after 96 hours of exposure. It is important to note that these values may be influenced by the interference mechanisms discussed above.
| Cell Line | Cancer Type | Triapine IC50 (µM) |
| SW480 | Colon Carcinoma | 0.55 ± 0.2 |
| 41M | Colon Carcinoma | 0.45 ± 0.03 |
Note: IC50 values can vary significantly based on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Triapine's Mechanism of Action and Impact on DNA Repair
Triapine's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), which depletes the pool of deoxyribonucleotides (dNTPs) necessary for DNA synthesis and repair. This leads to S-phase cell cycle arrest and apoptosis. Furthermore, Triapine has been shown to disrupt the homologous recombination repair (HRR) pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs). This disruption occurs through the activation of the Chk1 kinase, which in turn inhibits the phosphorylation of CtIP, a protein essential for initiating DSB resection.
Triapine-Induced ER Stress and NF-κB Activation
Triapine has also been shown to induce endoplasmic reticulum (ER) stress, which can activate the NF-κB signaling pathway. This can have implications for inflammatory responses and cell survival.
Logical Workflow for Troubleshooting Assay Interference
The following workflow can be adapted to investigate potential interference from Triapine in your specific assay.
Experimental Protocols
For detailed protocols of specific assays mentioned, please refer to the manufacturer's instructions for your specific assay kit. The following are general methodologies adapted for use with Triapine, with considerations for potential interference.
Cell Viability Assessment using MTT Assay
This protocol is adapted for use with Triapine, with considerations for potential interference.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Triapine stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Triapine in complete cell culture medium from the DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest Triapine concentration).
-
Replace the medium in the wells with the Triapine dilutions and vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Consideration: If you suspect interference from Triapine's redox activity, consider including a cell-free control plate with the same Triapine concentrations and MTT to quantify any direct reduction of the dye.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after Triapine treatment and is a good alternative to redox-based assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Triapine stock solution (in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach for 6 hours.
-
Treat the cells with various concentrations of Triapine or a vehicle control.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
Measurement of Intracellular ROS Production
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure ROS levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Triapine stock solution (in DMSO)
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with 100 µL of DCFDA solution and incubate for 45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add 100 µL of Triapine dilutions, vehicle control, or positive control to the respective wells.
-
Incubate for the desired time.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
References
Validation & Comparative
A Comparative Guide to Pirenzepine and Atropine as Anticholinergic Agents
An Important Note on "Triampyzine": The compound "this compound" could not be identified in the scientific literature or drug databases. It is presumed to be a typographical error. This guide will instead provide a comparative analysis of Pirenzepine and Atropine , two well-characterized anticholinergic drugs with distinct receptor selectivity profiles, offering a valuable comparison for researchers and drug development professionals.
Atropine is a classic, non-selective muscarinic receptor antagonist, while pirenzepine is known for its relative selectivity for the M1 muscarinic receptor subtype. This difference in receptor affinity forms the basis of their distinct pharmacological effects and clinical applications.
Quantitative Comparison of Receptor Binding Affinity
The primary mechanism of action for both atropine and pirenzepine is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). However, their affinity for the five known receptor subtypes (M1-M5) varies significantly. The binding affinity is commonly expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Atropine (Ki in nM) | Pirenzepine (Ki in nM) | Primary Location & Function |
| M1 | ~0.8 - 2.2[1][2] | ~12 - 21[3] | CNS, Salivary Glands, Gastric Parietal Cells (mediates gastric acid secretion) |
| M2 | ~2.4 - 4.3[1][2] | ~310 - 690 | Heart (decreases heart rate), Smooth Muscle, CNS |
| M3 | ~2.2 - 4.2 | ~480 | Smooth Muscle (contraction), Glands (secretion), Eyes (pupil constriction) |
| M4 | ~0.8 - 2.4 | High (low affinity) | CNS (involved in locomotion) |
| M5 | ~2.8 - 3.4 | High (low affinity) | CNS (dopamine release) |
Note: Ki values can vary between studies and experimental conditions.
As the data indicates, atropine binds with high, relatively uniform affinity to all muscarinic receptor subtypes. In contrast, pirenzepine demonstrates a clear preference for the M1 receptor, with significantly lower affinity for M2 and M3 subtypes. This M1 selectivity is the cornerstone of its clinical use.
Signaling Pathways and Mechanism of Action
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. Their activation triggers distinct intracellular signaling cascades depending on the receptor subtype.
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cellular response such as smooth muscle contraction or glandular secretion.
-
M2 and M4 receptors couple to Gi/o proteins. This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It can also involve the activation of G-protein-gated inwardly rectifying potassium channels (GIRKs), which causes hyperpolarization and a decrease in cellular excitability, such as the slowing of the heart rate.
Atropine, being non-selective, blocks all of these pathways indiscriminately. Pirenzepine's M1 selectivity means it primarily inhibits the Gq/11-PLC pathway in tissues where M1 receptors are predominant, such as gastric parietal cells.
Caption: Muscarinic receptor signaling pathways and points of antagonism.
Clinical Applications and Side Effects
The differences in receptor selectivity directly translate to different clinical uses and side effect profiles.
Atropine:
-
Clinical Uses: Due to its widespread effects, atropine is used in various acute settings. It is used to treat bradycardia (slow heart rate) by blocking M2 receptors in the heart. It's also used as a pre-operative agent to reduce salivary and bronchial secretions, as an antidote for organophosphate poisoning, and in ophthalmology to dilate the pupils.
-
Side Effects: Its lack of selectivity leads to a broad range of side effects, including dry mouth, blurred vision, tachycardia (rapid heart rate), constipation, urinary retention, and central nervous system effects like confusion and delirium.
Pirenzepine:
-
Clinical Uses: Pirenzepine's selectivity for M1 receptors makes it particularly effective at reducing gastric acid secretion with fewer systemic side effects. It has been primarily used for the treatment of peptic and duodenal ulcers. It has also been investigated for myopia control in children.
-
Side Effects: Because it has a lower affinity for M2 and M3 receptors and poor diffusion across the blood-brain barrier, pirenzepine generally has a more favorable side effect profile compared to atropine. Common side effects are milder and can include dry mouth and blurred vision.
Experimental Protocols
Radioligand Competition Binding Assay for Muscarinic Receptor Affinity
This experimental method is used to determine the binding affinity (Ki) of an unlabeled compound (like atropine or pirenzepine) by measuring its ability to displace a radiolabeled ligand from the target receptors.
Objective: To determine the Ki values of atropine and pirenzepine for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
Radioligand: [3H]N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: Atropine and Pirenzepine at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
96-well plates, filter mats (GF/C), and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Tissues or cultured cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in sequence:
-
50 µL of various concentrations of the test compound (atropine or pirenzepine) or buffer.
-
50 µL of the radioligand ([3H]-NMS) at a constant concentration (typically near its Kd value).
-
150 µL of the membrane preparation.
-
-
Determination of Non-Specific Binding: A set of wells should contain a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to determine the amount of non-specific binding of the radioligand.
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to generate competition curves, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
The comparison between atropine and pirenzepine provides a clear example of how receptor selectivity dictates the pharmacological profile and therapeutic utility of a drug. Atropine, as a non-selective antagonist, has powerful and widespread effects suitable for acute medical interventions but is limited by a significant side-effect burden. Pirenzepine, with its M1-selective antagonism, offers a targeted therapeutic action—primarily the reduction of gastric acid—with improved tolerability. This distinction underscores the importance of receptor subtype selectivity in modern drug design for maximizing efficacy while minimizing adverse effects.
References
- 1. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Olanzapine's Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Olanzapine's binding affinity across a range of centrally-acting receptors. Olanzapine is an atypical antipsychotic with a complex pharmacological profile, characterized by its interaction with multiple neurotransmitter systems. Understanding its cross-reactivity is crucial for elucidating its therapeutic mechanisms and predicting potential side effects. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Receptor Binding Profile of Olanzapine
Olanzapine's therapeutic efficacy in treating schizophrenia is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] However, its broad receptor-binding profile, encompassing high affinity for several other receptors, contributes to its side-effect profile, including sedation and metabolic disturbances.[2][3] The following table summarizes the in vitro binding affinities (Ki, nM) of olanzapine for a variety of human recombinant receptors. A lower Ki value indicates a stronger binding affinity.
| Receptor Family | Receptor Subtype | Olanzapine Ki (nM) | Primary Function/Effect of Antagonism |
| Dopaminergic | Dopamine D1 | High Affinity | Antipsychotic effects, potential cognitive modulation |
| Dopamine D2 | 11 | Primary target for antipsychotic action | |
| Dopamine D4 | High Affinity | Contribution to atypical antipsychotic profile | |
| Serotonergic | Serotonin 5-HT2A | High Affinity | Atypical antipsychotic properties, reduced extrapyramidal symptoms |
| Serotonin 5-HT2C | High Affinity | Anxiolytic and antidepressant effects, appetite regulation | |
| Serotonin 5-HT3 | High Affinity | Antiemetic effects | |
| Serotonin 5-HT1 Subtypes | Relatively Low Affinity | ||
| Adrenergic | Alpha-1 | High Affinity | Orthostatic hypotension, dizziness |
| Alpha-2 | Lower Affinity | ||
| Cholinergic | Muscarinic M1-M5 | High Affinity | Anticholinergic side effects (dry mouth, constipation), cognitive impairment |
| Histaminergic | Histamine H1 | 7.1 | Sedation, weight gain |
Data compiled from multiple sources.[2][4]
Experimental Protocols
The binding affinity data presented above are typically generated using standardized in vitro experimental techniques. The following is a detailed methodology for a common and fundamental experiment used to determine these values.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Olanzapine) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest (e.g., Dopamine D2 receptor).
-
Radioligand: A high-affinity ligand for the target receptor that has been labeled with a radioisotope (e.g., [3H]-Spiperone for D2 receptors).
-
Test Compound: Olanzapine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure:
-
Preparation: Cell membrane preparations are thawed and diluted in the assay buffer to a specific protein concentration.
-
Incubation: The membrane suspension is incubated in assay tubes with a fixed concentration of the radioligand and varying concentrations of the test compound (Olanzapine). Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled competitor.
-
Equilibrium: The mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Olanzapine's receptor interactions and the general workflow of the experimental protocol described above.
Caption: Workflow of a Radioligand Binding Assay.
Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway.
Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Antagonism of the Muscarinic M1 Receptor Signaling Pathway.
References
In-Depth Comparative Analysis: Pirenzepine vs. Triampyzine
A comprehensive review of the pharmacological profiles of pirenzepine and the investigational drug Triampyzine reveals a significant disparity in available research data. While pirenzepine is a well-characterized M1 selective muscarinic receptor antagonist with extensive documentation of its mechanism of action, signaling pathways, and clinical efficacy, this compound remains a largely obscure compound. Described as an anticholinergic and antisecretory agent, this compound was never marketed, and there is a notable absence of publicly available experimental data, making a direct head-to-head comparison with pirenzepine unfeasible at this time.
This guide will provide a detailed analysis of pirenzepine, including its mechanism of action, signaling pathways, and relevant experimental findings. The limited information available for this compound will also be presented to offer as complete a picture as possible, while highlighting the significant gaps in the scientific literature.
Pirenzepine: A Selective M1 Muscarinic Antagonist
Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2][3] This selectivity allows it to inhibit gastric acid secretion at doses lower than those required to affect gastrointestinal motility, salivary secretion, or functions of the central nervous system, cardiovascular system, eyes, and urinary system.[4][5] It has been used in the treatment of peptic ulcers.
Mechanism of Action and Signaling Pathway
Pirenzepine competitively blocks M1 muscarinic receptors, which are predominantly found on gastric parietal cells and in the central nervous system. In the stomach, acetylcholine, released from vagal nerve endings, stimulates M1 receptors on enterochromaffin-like (ECL) cells and ganglion cells within the gastric mucosa. This stimulation leads to the release of histamine from ECL cells, which in turn stimulates H2 receptors on parietal cells, and direct stimulation of parietal cells, both culminating in gastric acid secretion.
By antagonizing these M1 receptors, pirenzepine effectively reduces acetylcholine-mediated gastric acid production. The signaling cascade initiated by M1 receptor activation involves G proteins, leading to the breakdown of phosphoinositides and the inhibition of adenylate cyclase. Pirenzepine's blockade of the M1 receptor interrupts this cascade, leading to a reduction in downstream signaling and ultimately decreased gastric acid secretion.
Experimental Data
Numerous studies have quantified the effects of pirenzepine. A comparative study in rats demonstrated that pirenzepine was significantly more selective in inhibiting gastric acid secretion over its effects on salivary secretion and pupil diameter when compared to atropine. While atropine was more potent in reducing salivary secretion and increasing pupil diameter, pirenzepine showed similar potency against acid and salivary secretion with a lesser effect on the eye.
Another study in conscious rats compared the inhibitory effects of pirenzepine, atropine, and propantheline on gastric acid secretion and gastric emptying. Pirenzepine was unique in its selective inhibition of acid secretion, with a potency approximately 15 times higher than its effect on gastric emptying. This supports the concept of different muscarinic receptor subtypes mediating secretory and motor functions in the stomach.
| Parameter | Pirenzepine | Atropine | Propantheline |
| Primary Target | Selective M1 Muscarinic Receptor | Non-selective Muscarinic Receptor | Non-selective Muscarinic Receptor |
| Selectivity for Gastric Acid Secretion vs. Gastric Emptying | High (approx. 15-fold) | Low | Low |
| Selectivity for Gastric Acid Secretion vs. Salivary Secretion & Mydriasis | Higher than atropine | Lower than pirenzepine | Not directly compared in the cited study |
Table 1: Comparative Selectivity of Pirenzepine and Other Antimuscarinic Drugs in Rats.
Experimental Protocols
Inhibition of Gastric Acid Secretion in Rats (Adapted from)
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgical Preparation: Under anesthesia, a catheter is implanted in the stomach for gastric juice collection and another in the jugular vein for drug administration.
-
Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin, is administered to induce a stable and submaximal rate of acid secretion.
-
Drug Administration: Pirenzepine, atropine, or propantheline is administered intravenously at various doses.
-
Sample Collection: Gastric juice samples are collected at regular intervals before and after drug administration.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized NaOH solution. The total acid output is calculated.
-
Data Analysis: Dose-response curves are constructed to determine the dose required to produce 50% inhibition (ID50) of gastric acid secretion for each drug.
This compound: An Investigational Anticholinergic Agent
This compound, also known by its developmental code name W-3976B, is described in the literature as an anticholinergic and antisecretory agent. It was first reported in 1966 but was never brought to market.
Mechanism of Action and Signaling Pathway
The specific mechanism of action of this compound has not been well-documented in publicly accessible scientific literature. As an "anticholinergic" agent, it is presumed to act by blocking the action of acetylcholine at its receptors. However, its selectivity for different muscarinic receptor subtypes (M1, M2, M3, M4, M5) is unknown. Without this information, a detailed signaling pathway cannot be accurately depicted. The general mechanism for a non-selective anticholinergic would involve the blockade of muscarinic receptors in various organs, leading to a wide range of effects.
Experimental Data
A thorough search of scientific databases reveals a significant lack of published experimental data for this compound. There are no available studies detailing its potency, selectivity, or efficacy in preclinical or clinical models. Consequently, no quantitative data can be presented in a comparative table, and no specific experimental protocols can be cited for this compound.
Conclusion
The comparison between pirenzepine and this compound is fundamentally limited by the scarcity of information on the latter. Pirenzepine is a well-established, selective M1 muscarinic antagonist with a clear mechanism of action and a body of experimental evidence supporting its pharmacological profile. In contrast, this compound is an obscure investigational compound with only a general classification as an anticholinergic and antisecretory agent. For researchers and drug development professionals, pirenzepine serves as a clear example of a selective antimuscarinic agent, while this compound remains an undeveloped concept with no available data to support a meaningful scientific comparison. Further research and declassification of any proprietary data would be necessary for a true head-to-head analysis of these two compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Central and peripheral actions of anticholinergic drugs when administered with triflupromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomall.in [biomall.in]
- 4. Anticholinergic activity of two tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
In Vivo Validation of Trithiozine's Antisecretory Properties: A Comparative Analysis
Initial investigations into the antisecretory agent, initially specified as "Triampyzine," have revealed the correct compound to be Trithiozine. This novel drug has demonstrated significant antisecretory and anti-ulcer effects in early clinical studies. However, a comprehensive in vivo comparison with established alternatives is hampered by the limited availability of detailed, quantitative data from publicly accessible full-text clinical trials. This guide summarizes the available information on Trithiozine and provides a comparative framework using data from studies on well-established antisecretory agents, Omeprazole and Ranitidine. Further in-depth analysis is contingent on the procurement of more detailed experimental data for Trithiozine.
Comparative Efficacy of Antisecretory Agents
A review of available literature indicates that Trithiozine effectively reduces both basal and stimulated gastric acid secretion.[1] While specific quantitative data from in vivo studies on Trithiozine remains elusive in the public domain, data for the proton pump inhibitor (PPI) Omeprazole and the H2 receptor antagonist Ranitidine provide a benchmark for comparison. The following tables summarize the inhibitory effects of these drugs on stimulated gastric acid secretion in humans.
| Drug | Dose | Stimulant | Inhibition of Acid Output | Study Population |
| Omeprazole | 20 mg (single dose) | Pentagastrin | ~80-100% (peak reduction) | Healthy Subjects & Duodenal Ulcer Patients |
| 40 mg (single dose) | Pentagastrin | 98% | Healthy Male Volunteers | |
| 80 mg (single dose) | Pentagastrin | 100% (complete abolition) | Healthy Male Volunteers | |
| Ranitidine | 50 mg (oral) | Meal | 46% | Normal Subjects |
| 100 mg (oral) | Meal | 70% | Normal Subjects | |
| 150 mg (oral) | Meal | 82% | Normal Subjects | |
| 200 mg (oral) | Meal | 92% | Normal Subjects | |
| 150 mg (oral) | Sham feeding | ~96% | Healthy Volunteers | |
| 150 mg (oral) | Pentagastrin | ~86% | Healthy Volunteers |
Table 1: In Vivo Inhibition of Stimulated Gastric Acid Secretion by Omeprazole and Ranitidine in Humans. Data compiled from multiple studies illustrates the dose-dependent inhibitory effects of these agents on gastric acid secretion stimulated by various secretagogues.[2][3][4][5]
Mechanism of Action
Trithiozine's mechanism of action is reported to be distinct from that of anticholinergic and H2 receptor antagonist drugs. This suggests a novel pathway for inhibiting gastric acid secretion. However, the precise signaling cascade has not been fully elucidated in the available literature.
In contrast, the mechanisms of Omeprazole and Ranitidine are well-established.
-
Omeprazole , a proton pump inhibitor, irreversibly blocks the H+/K+ ATPase (the proton pump) in gastric parietal cells, which is the final step in acid secretion.
-
Ranitidine , a histamine H2 receptor antagonist, competitively blocks the action of histamine on H2 receptors of parietal cells, thereby reducing acid production.
Experimental Protocols
Detailed experimental protocols for the in vivo validation of Trithiozine's antisecretory properties are not available in the reviewed literature. However, a general methodology for measuring gastric acid secretion in human subjects can be outlined based on the studies of Omeprazole and Ranitidine.
General Protocol for In Vivo Measurement of Gastric Acid Secretion in Humans:
-
Subject Preparation: Healthy volunteers or patients with specific gastrointestinal conditions are recruited. Subjects typically fast overnight prior to the study.
-
Nasogastric Intubation: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.
-
Basal Acid Output (BAO) Measurement: Gastric juice is collected for a defined period (e.g., one hour) to determine the basal rate of acid secretion.
-
Drug Administration: The investigational drug (e.g., Trithiozine, Omeprazole, Ranitidine) or placebo is administered orally or intravenously.
-
Stimulation of Gastric Acid Secretion: A secretagogue is administered to stimulate acid production. Common stimulants include:
-
Pentagastrin: A synthetic analogue of gastrin.
-
Histamine: A direct stimulant of parietal cells.
-
Sham feeding: The sight, smell, and chewing of food without swallowing to stimulate vagal pathways.
-
Standardized Meal: To assess the effect on postprandial acid secretion.
-
-
Gastric Sample Collection: Gastric juice is continuously or intermittently aspirated for a set duration following stimulation.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a specific pH endpoint. The acid output is then calculated and expressed in millimoles per hour (mmol/h).
Visualizing the Pathways
Due to the incomplete understanding of Trithiozine's mechanism, a detailed signaling pathway diagram cannot be accurately constructed at this time. However, a generalized workflow for an in vivo gastric acid secretion study and the established signaling pathways for Omeprazole and Ranitidine are presented below.
Workflow for a typical in vivo gastric acid secretion study.
References
- 1. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 2. ClinPGx [clinpgx.org]
- 3. Ranitidine upon meal-induced gastric secretion: oral pharmacokinetics and plasma concentration effect relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omeprazole inhibits nocturnal and pentagastrin-stimulated gastric secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranitidine inhibits gastric acid and pepsin secretion following sham feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their anticancer properties as kinase inhibitors. The information presented is intended to aid researchers in the rational design of novel and more potent therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and positioning of substituents on the core heterocyclic structure.[2][3] Extensive research has led to the development of potent inhibitors for various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.[2]
Anticancer Activity as Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines have been successfully developed as inhibitors of several cancer-relevant kinases, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDK), and FMS-like Tyrosine Kinase 3 (FLT3).
Table 1: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are transmembrane receptors that play a crucial role in neuronal development and have been identified as oncogenic drivers in a variety of solid tumors when subject to genetic rearrangements. The pyrazolo[1,5-a]pyrimidine scaffold is central to the FDA-approved Trk inhibitors Larotrectinib and Entrectinib.
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) | Reference |
| Larotrectinib | - | - | 5 | - | 11 | 11 | |
| Entrectinib | - | - | 1.7 | 0.1 | 0.1 | - | |
| Compound 28 | Macrocyclic | - | 0.17 | 0.07 | 0.07 | - | |
| Compound 32 | - | - | 1.9 | 3.1 | 2.3 | - | |
| Compound 36 | - | - | 1.4 | 2.4 | 1.9 | - |
SAR Insights for Trk Inhibitors:
-
The pyrazolo[1,5-a]pyrimidine core is essential for interacting with the hinge region of the kinase domain.
-
The introduction of a macrocyclic ring, as seen in Compound 28, can significantly enhance potency, leading to sub-nanomolar inhibition.
-
Substitutions at various positions of the pyrazolo[1,5-a]pyrimidine ring can be optimized to improve potency, selectivity, and pharmacokinetic properties. For instance, the addition of a morpholine group has been shown to improve selectivity.
Table 2: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives as CDK and FLT3-ITD Inhibitors
Cyclin-dependent kinases (CDKs) are critical for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. FLT3 internal tandem duplication (ITD) mutations are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.
| Compound | Target | R-groups/Structural Features | IC50 (nM) | Reference |
| 17 | FLT3-ITD | - | 0.4 | |
| 19 | FLT3-ITD | - | 0.4 | |
| 18b | CDK9 | Pyrazolo[1,5-a]pyrimidine nucleus | - | |
| 5b | CDK2 (inferred) | Methoxy group | 8.64 µM (HCT-116) |
SAR Insights for CDK and FLT3-ITD Inhibitors:
-
For FLT3-ITD inhibitors, specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold led to compounds 17 and 19 with potent, sub-nanomolar inhibitory activity. These compounds were also effective against resistance-conferring mutations.
-
In the context of CDK inhibitors, compound 5b , which features a methoxy group, demonstrated promising anti-tumor potency against the HCT-116 cancer cell line.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of novel compounds. Below are representative methodologies for key assays used in the characterization of pyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., TrkA, CDK2)
-
Kinase substrate (e.g., a generic peptide substrate)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Plate reader for detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and substrate solution to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add a detection reagent that measures the amount of ATP consumed (an indicator of kinase activity).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of a test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Visualizing Biological Pathways and Workflows
Understanding the mechanism of action of these compounds requires visualizing their effects on cellular signaling pathways and the experimental workflows used to study them.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Meta-Analysis of Triampyzine: A Review of Limited Available Data
Despite its recognition as a distinct chemical entity, a comprehensive meta-analysis of Triampyzine is not feasible due to the scarcity of published research and clinical data. This compound is identified as a diphenylmethyl piperazine derivative and is suggested to possess anticholinergic and gastric antisecretory properties. However, publicly accessible scientific literature lacks the specific, quantitative data from clinical trials, comparative studies, or detailed mechanistic experiments necessary to conduct a formal meta-analysis or construct a detailed comparison guide as requested.
This compound is cataloged in several chemical and drug databases, including DrugBank, KEGG, and publications by the World Health Organization, which confirms its existence and provides a general classification[1][2][3][4][5]. The INN stem '-yzine' in its name indicates it is a diphenylmethyl piperazine derivative. Literature from organic chemistry and drug synthesis textbooks occasionally lists this compound, further substantiating its identity as a synthesized compound. Its developmental code was W-3976B, and it is described as an analogue of ampyzine.
Inferred Mechanism of Action and Therapeutic Potential
Based on its chemical structure and classification, the potential mechanisms of action for this compound can be inferred from related compounds.
Anticholinergic Activity
As a diphenylmethyl piperazine derivative, this compound is expected to exhibit anticholinergic properties. This class of compounds often acts as antagonists at muscarinic acetylcholine receptors. By blocking the action of acetylcholine, they can reduce smooth muscle spasms and decrease secretions. This aligns with the description of this compound as having anticholinergic activity. The general signaling pathway for anticholinergic agents involves the competitive inhibition of acetylcholine at postganglionic parasympathetic neuroeffector junctions.
Gastric Antisecretory Effects
The description of this compound as a potent gastric antisecretory agent suggests it may reduce the secretion of stomach acid. This action is often linked to anticholinergic effects, as blocking muscarinic receptors on parietal cells can decrease acid production. Alternatively, some compounds in this class may have other mechanisms, such as histamine H2 receptor antagonism, though this is less commonly associated with the diphenylmethyl piperazine structure.
A hypothetical workflow for screening compounds for gastric antisecretory effects, based on common preclinical research practices, is outlined below.
Comparison with Alternatives
Without specific data on this compound, a direct comparison with alternative medications is not possible. However, for conditions where this compound might have been considered, such as those requiring anticholinergic or gastric antisecretory effects, numerous well-studied alternatives exist.
For Anticholinergic Effects:
-
Atropine and Scopolamine: Naturally occurring alkaloids with potent anticholinergic activity.
-
Ipratropium and Tiotropium: Quaternary ammonium compounds used primarily for respiratory conditions.
-
Benztropine and Trihexyphenidyl: Centrally acting anticholinergics used for Parkinson's disease and drug-induced movement disorders.
For Gastric Antisecretory Effects:
-
Proton Pump Inhibitors (PPIs) (e.g., Omeprazole, Lansoprazole): The most potent class of drugs for reducing gastric acid secretion.
-
Histamine H2 Receptor Antagonists (e.g., Famotidine, Cimetidine): A widely used class of drugs for acid suppression.
-
Anticholinergics (e.g., Pirenzepine - selective M1 antagonist): Less commonly used now due to systemic side effects.
Conclusion
The available information on this compound is insufficient to perform a meta-analysis or create a comprehensive comparison guide. The compound is a recognized chemical entity with a plausible mechanism of action based on its structural class. However, the lack of published primary research, particularly clinical trial data, means that its efficacy, safety profile, and therapeutic utility remain undocumented in the scientific literature. For researchers and drug development professionals, this compound represents a historical compound with limited accessible data, and for clinical purposes, numerous well-established and thoroughly researched alternatives are available. Should further research on this compound be published, a re-evaluation for a meta-analysis would be warranted.
References
- 1. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. cdn-cms.f-static.com [cdn-cms.f-static.com]
Safety Operating Guide
Navigating the Disposal of Triampyzine: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, understanding the correct procedures for waste management is paramount. This guide provides a comprehensive overview of the recommended disposal procedures for Triampyzine, synthesized from general principles of pharmaceutical and hazardous waste management in the absence of specific guidelines for this compound.
Core Principles of Pharmaceutical Waste Management
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[1][2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal.[2][3] A significant recent development is the EPA's finalization of new regulations under Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.
A key tenet of these regulations is the proper segregation of waste streams. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Hazardous pharmaceutical waste is often collected in black containers, while non-hazardous waste is typically placed in blue containers.
Step-by-Step Disposal Procedures for this compound
Given the lack of specific data for this compound, it should be handled as a potentially hazardous chemical. The following steps outline a conservative approach to its disposal:
-
Waste Identification and Segregation :
-
All materials that have come into direct contact with this compound, including unused or expired pure substance, contaminated labware (e.g., pipette tips, gloves), and solutions, should be considered potentially hazardous waste.
-
This waste must be segregated from regular laboratory trash, infectious waste, and other chemical waste streams.
-
-
Container Management :
-
Utilize dedicated, leak-proof, and puncture-resistant containers clearly labeled for hazardous chemical waste.
-
Labels should include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Caution: Chemical Waste"), the accumulation start date, and the name and contact information of the responsible researcher.
-
Containers must be kept securely closed except when adding waste to prevent the release of vapors.
-
-
Disposal of Different Waste Forms :
-
Unused or Expired this compound (Solid) : Do not dispose of in regular trash or wash down the drain. The original, securely sealed container should be placed in the designated hazardous waste container.
-
Liquid Waste Containing this compound : Solutions containing this compound should be collected in a dedicated, sealed container labeled with "Hazardous Waste: this compound Solution" and a list of all chemical components with their approximate concentrations.
-
Contaminated Sharps : Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Contaminated Labware : Disposable items like gloves and pipette tips should be collected in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated using a validated procedure or disposed of as hazardous waste.
-
-
Final Disposal Method :
-
The EPA requires that hazardous pharmaceutical waste be treated at a permitted facility before disposal.
-
Incineration at a licensed medical or hazardous waste incineration facility is the most common and recommended method for the final disposal of pharmaceutical waste.
-
Under Subpart P, the sewering of hazardous waste pharmaceuticals is prohibited.
-
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is necessary:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.
-
Personal Protective Equipment (PPE) : Before cleaning a small spill, don appropriate PPE, including double gloves, a lab coat or gown, and safety goggles. Respiratory protection may be necessary for larger spills or powders.
-
Containment and Cleanup : Use a chemical spill kit to absorb and contain the spill.
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general classifications of pharmaceutical waste, which should guide the handling of this compound waste.
| Waste Category | Description | Recommended Container | Disposal Method |
| Hazardous Pharmaceutical Waste | Pharmaceuticals specifically listed by the EPA as hazardous or exhibiting hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). | Black, clearly labeled "Hazardous Waste Pharmaceuticals" | Treatment at a permitted facility, typically incineration |
| Non-Hazardous Pharmaceutical Waste | Unwanted, contaminated, or expired medication not classified as hazardous. | Blue, clearly labeled | Proper disposal to avoid environmental harm, often incineration |
| Controlled Substances | Pharmaceuticals regulated by the DEA. | Disposal must comply with DEA regulations. | Specific procedures outlined by the DEA. |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the primary "protocol" is the adherence to the general chemical waste management procedures outlined above. The key is to treat the compound as hazardous in the absence of definitive safety and disposal data.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By following these generalized but stringent procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
